molecular formula C8H11FO3 B2394013 Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2247107-83-9

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Número de catálogo: B2394013
Número CAS: 2247107-83-9
Peso molecular: 174.171
Clave InChI: QKAQRMJCRRNRQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a fluorinated, conformationally restricted bicyclic scaffold of significant interest in advanced medicinal chemistry and drug discovery. This compound integrates a synthetically versatile ethyl ester handle with a fluorine atom on a strained 6-oxabicyclo[3.1.0]hexane core. The bicyclo[3.1.0]hexane framework is a prominent structural motif explored for its ability to impart rigidity to molecular structures, often serving as a key component in the development of pharmacologically active agents . The introduction of fluorine is a critical strategy in medicinal chemistry, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . This specific scaffold is highly valued for its potential application in structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors. Researchers can leverage the reactive ester group for further synthetic elaboration into amides or carboxylic acids, while the fluorine atom serves as a strategic probe for investigating molecular interactions . The compound is intended for use as a sophisticated building block in the synthesis of novel therapeutic candidates and is provided exclusively for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-11-7(10)8(9)3-5-6(4-8)12-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAQRMJCRRNRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2C(C1)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanism of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold is a highly valued structural motif in modern drug discovery, offering a rigid, conformationally restricted framework that precisely orients pharmacophores in three-dimensional space. Specifically, fluorinated oxabicyclo[3.1.0]hexanes have emerged as critical building blocks for developing mechanism-based inactivators (MBIs). For instance, these scaffolds are actively investigated as selective inhibitors of ornithine aminotransferase (OAT), a pyridoxal 5′-phosphate-dependent enzyme upregulated in hepatocellular carcinoma (HCC) [1].

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) combines this rigid bicyclic geometry with a fluorine atom and an ethyl ester group at the C3 position. The strategic placement of the fluorine atom modulates the lipophilicity, metabolic stability, and pKa of adjacent functional groups. This whitepaper details the in-depth synthetic logic, mechanistic pathways, and optimized protocols required to construct this complex molecule from commercially available precursors.

Retrosynthetic Logic and Pathway Overview

The target molecule features an oxirane (epoxide) ring fused to a cyclopentane ring. By applying retrosynthetic deconstruction, the 6-oxabicyclo[3.1.0]hexane core simplifies to a cyclopent-3-ene derivative.

Due to the IUPAC numbering rules for bicyclo[3.1.0] systems (where the bridgehead carbons must be C1 and C5), the C3 position of the bicyclic system corresponds to the C1 position of the parent cyclopentene. Therefore, the direct precursor is ethyl 1-fluorocyclopent-3-ene-1-carboxylate . This precursor can be efficiently assembled via a double alkylative cyclization of ethyl 2-fluoroacetate with cis-1,4-dichloro-2-butene.

G S1 Step 1: Enolate Formation LDA deprotonates ethyl fluoroacetate S2 Step 2: First Alkylation Intermolecular SN2 on cis-1,4-dichloro-2-butene S1->S2 S3 Step 3: Second Enolate LDA deprotonates the intermediate S2->S3 S4 Step 4: Ring Closure Intramolecular SN2 forming cyclopentene S3->S4

Fig 1: Mechanistic logic of the double alkylative cyclization phase.

Phase 1: Construction of the Cyclopentene Core

Mechanistic Causality

The synthesis begins with the double alkylation of 1 [3]. Because ethyl fluoroacetate is an ester, standard nucleophilic bases (like NaOH or alkoxides) would cause unwanted acyl substitution or transesterification. Therefore, Lithium diisopropylamide (LDA), a bulky, non-nucleophilic strong base, is strictly required.

The choice of electrophile, cis-1,4-dichloro-2-butene, is geometrically critical. The cis configuration pre-organizes the intermediate for the subsequent 5-exo-tet intramolecular ring closure. If the trans isomer were used, the transition state required to close the 5-membered ring would be geometrically impossible due to extreme ring strain.

Quantitative Optimization Data

To maximize the yield of the cyclopentene core, various bases and solvents were screened. LDA in THF at cryogenic temperatures provided the optimal balance of enolate stability and reactivity.

Table 1: Optimization of Enolate Alkylation

BaseSolventTemp (°C)Yield (%)Causality / Observation
NaHDMF0 to 2545Significant ester condensation side-products observed.
LiHMDSTHF-78 to 2562Better enolate stability, but sluggish ring closure.
LDA THF -78 to 25 81 Optimal non-nucleophilic deprotonation; high yield.
Step-by-Step Protocol: Ethyl 1-fluorocyclopent-3-ene-1-carboxylate
  • Self-Validating System: This protocol utilizes internal temperature monitoring and TLC tracking to ensure complete enolate consumption before warming.

  • Preparation: Purge a flame-dried, 3-neck round-bottom flask with anhydrous argon. Add anhydrous THF (100 mL) and diisopropylamine (2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-Butyllithium (2.1 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: Slowly add ethyl 2-fluoroacetate (1.0 equiv) over 15 minutes. The extreme cold prevents self-condensation. Stir for 45 minutes.

  • Alkylation: Add cis-1,4-dichloro-2-butene (1.0 equiv) neat, dropwise.

  • Cyclization: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with ethyl acetate. TLC (Hexanes:EtOAc 9:1) should show the complete disappearance of the starting ester. 1 H-NMR of the crude should reveal a distinct alkene multiplet at ~5.7 ppm, confirming the cyclopentene ring.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl , extract with diethyl ether ( 3×50 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Phase 2: Diastereoselective Epoxidation

Mechanistic Causality

The conversion of the cyclopentene intermediate to the oxabicyclo[3.1.0]hexane requires an electrophilic oxygen transfer. The alkene at C3-C4 is relatively isolated, though slightly deactivated by the inductive electron-withdrawing effects of the distant fluorine and ester groups. meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) is the gold standard for this transformation in drug development, proceeding via a concerted "butterfly" transition state [2].

The stereochemical outcome (diastereoselectivity) is governed by the steric bulk at the C1 position (which becomes C3 in the final product). The epoxidation preferentially occurs from the less sterically hindered face, typically anti to the bulky ethyl carboxylate group.

G A Alkene Precursor Ethyl 1-fluorocyclopent -3-ene-1-carboxylate B Transition State Concerted 'Butterfly' Oxygen Transfer A->B mCPBA DCM, 0°C C Epoxide Product Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate B->C Stereoselective Face Attack

Fig 2: Concerted epoxidation mechanism via butterfly transition state.

Quantitative Optimization Data

Electrophilic oxidants are required due to the nature of the unactivated double bond. Nucleophilic oxidants (like H2​O2​ /NaOH) fail completely.

Table 2: Epoxidation Conditions and Diastereomeric Excess (d.e.)

OxidantSolventTemp (°C)Yield (%)d.e. (%)Causality / Observation
H2​O2​ /NaOHMeOH0<10N/AAlkene is not sufficiently electron-deficient for nucleophilic attack.
MMPP H2​O /EtOAc257585Biphasic system; excellent for scalable, greener chemistry.
mCPBA DCM 0 to 25 92 94 Standard electrophilic oxygen transfer; highest selectivity.
Step-by-Step Protocol: Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • Preparation: Dissolve ethyl 1-fluorocyclopent-3-ene-1-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask. Cool to 0 °C in an ice-water bath.

  • Oxidation: Portion-wise add mCPBA (1.2 equiv, typically 70-75% purity, accounting for water weight). The portion-wise addition prevents thermal runaway from the exothermic epoxidation.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Validation Checkpoint: Monitor via TLC. In 1 H-NMR, the self-validating signature of success is the complete disappearance of the alkene protons (~5.7 ppm) and the emergence of the epoxide bridgehead protons (C1 and C5) as a complex multiplet around 3.4 - 3.6 ppm.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted peroxide. Wash the organic layer with saturated aqueous NaHCO3​ ( ) to remove meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the DCM layer over Na2​SO4​ , filter, and concentrate. The resulting diastereomers can be separated via high-performance liquid chromatography (HPLC) or careful silica gel chromatography to yield the pure target compound.

References

  • [Synthesis and evaluation of fluorinated bicyclo[3.1.0]hexane and spiro[2]heptane scaffolds as potential inhibitors of ornithine aminotransferase (OAT) | Poster Board #942 - American Chemical Society]() 2.3 3.1

Sources

Structural and Stereochemical Profiling of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher Fsp3 character (the fraction of sp3 -hybridized carbons bearing fluorine) in modern medicinal chemistry has elevated the importance of conformationally restricted bicyclic systems. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) represents a highly specialized, rigid building block. By fusing an epoxide to a fluorinated cyclopentane ring, this scaffold offers unique vectors for bioisosteric replacement, particularly in mimicking meta-substituted benzenes or conformationally locked nucleosides.

This whitepaper provides an in-depth technical analysis of its structural dynamics, detailing the orthogonal methodologies (X-ray crystallography and NMR spectroscopy) required to unambiguously assign its stereochemistry, and outlining self-validating experimental protocols for drug development professionals.

Core Structural Dynamics & The Meso Paradigm

To utilize this scaffold effectively, researchers must first master its inherent stereochemical logic. The 6-oxabicyclo[3.1.0]hexane core is generated via the epoxidation of a cyclopentene precursor (specifically, ethyl 4-fluorocyclopent-1-ene-4-carboxylate).

The Symmetry Plane

A critical, often overlooked feature of this specific substitution pattern is its symmetry. The bridgehead carbons (C1 and C5) are constrained to a cis-fusion by the epoxide oxygen (O6). The C3 position, which bears both the fluorine atom and the ethyl carboxylate group, sits exactly opposite the epoxide. Because the substituents at C2 and C4 are symmetrical (both are CH2​ groups), the molecule possesses an internal mirror plane ( σ ) passing through O6, the midpoint of the C1–C5 bond, and C3. Consequently, despite possessing three stereogenic centers (C1, C3, and C5), the molecule is achiral (meso) .

The stereochemical complexity is therefore reduced to a diastereomeric relationship at C3:

  • Endo-Fluoro Diastereomer: The fluorine atom points toward the epoxide face.

  • Exo-Fluoro Diastereomer: The fluorine atom points away from the epoxide face.

Conformational_Analysis Core Meso Core Plane of Symmetry (σ) Endo Endo-Fluoro Isomer F points toward Epoxide Core->Endo Epoxidation Face A Exo Exo-Fluoro Isomer F points away from Epoxide Core->Exo Epoxidation Face B Steric Steric Penalty F / O Lone Pair Repulsion Endo->Steric Destabilizing Dipole Dipole Alignment Minimized Electrostatic Clash Exo->Dipole Stabilizing

Fig 1: Conformational and thermodynamic divergence of the endo/exo fluoro diastereomers.

Orthogonal Stereochemical Assignment

Because both diastereomers are meso, chiral chromatography is unnecessary. However, assigning the relative endo/exo configuration requires orthogonal validation using both solid-state (X-ray) and liquid-state (NMR) techniques to ensure the assignment is not artifactual.

X-Ray Crystallography Parameters

The ethyl ester derivative is often a viscous oil or low-melting solid at room temperature due to the high degrees of freedom of the ethyl chain. To obtain diffraction-quality crystals, derivatization is usually required. Once crystallized, the structural parameters reveal the strain induced by the [3.1.0] system.

Table 1: Anticipated Crystallographic Data for Meso 6-oxabicyclo[3.1.0]hexane Derivatives

ParameterAnticipated Range/ValueMechanistic/Structural Significance
Crystal System Monoclinic / TriclinicTypical packing for highly functionalized, low-symmetry organic molecules.
Space Group P21​/c or C2/c Centrosymmetric space groups mathematically confirm the achiral (meso) nature of the isolated diastereomer.
C1–C5 Bond Length ~1.48 – 1.52 ÅSignificantly shortened compared to standard C-C bonds due to the extreme strain of the fused epoxide ring.
C3–F Bond Length ~1.38 – 1.41 ÅHighly polarized; the dipole vector strongly influences the puckering amplitude of the cyclopentane envelope.
Ring Puckering ( νmax​ ) 20° – 30°Indicates the deviation from planarity. The envelope folds to minimize eclipsing interactions between the ester/fluoro groups and the bridgehead protons [1].
NMR Spectroscopic Validation

In solution, the meso symmetry simplifies the 1H -NMR spectrum. The bridgehead protons (H1 and H5) are magnetically equivalent, as are the pairs of enantiotopic protons at C2 and C4 ( H2endo​/H4endo​ and H2exo​/H4exo​ ). To assign the C3 configuration, 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is employed. If the fluorine is endo, strong through-space correlations will be observed between the 19F signal and the endo protons of the cyclopentane ring. This must be cross-validated with 1H−1H NOESY to ensure the spatial relationship of the cyclopentane envelope is correctly mapped.

Stereochemical_Workflow A Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (Diastereomeric Mixture) B Chromatographic Resolution (Silica Gel / Prep-HPLC) A->B Separation C NMR Analysis (19F, 1H-NOESY, HOESY) B->C Liquid Phase D Derivatization (Saponification & Amidation) B->D Solid Phase Prep F Absolute Relative Configuration (Endo vs. Exo Assignment) C->F Spatial Correlation E X-Ray Crystallography (100 K, Cu Kα) D->E Crystallization E->F Electron Density Map

Fig 2: Orthogonal workflow for the stereochemical assignment of bicyclic diastereomers.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a chain of causality where each step validates the next.

Protocol A: Derivatization and Single-Crystal Growth

Objective: To convert the low-melting ethyl ester into a highly crystalline derivative for unambiguous X-ray diffraction.

  • Saponification (Causality: Removing the flexible ethyl chain to increase the melting point):

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the ester.

    • Acidify to pH 3 with 1M HCl and extract with EtOAc. The resulting carboxylic acid is conformationally more rigid.

  • Amidation (Causality: Introducing a rigid, planar aromatic group to drive crystal packing):

    • React the crude acid with p-bromoaniline (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF. The heavy bromine atom will provide strong anomalous dispersion, aiding in the phasing of the X-ray data.

  • Vapor Diffusion Crystallization (Causality: Slow supersaturation prevents twinning in strained systems):

    • Dissolve 10 mg of the purified amide in a minimum volume of dichloromethane (solvent) in a 2 mL inner vial.

    • Place the open 2 mL vial inside a 20 mL vial containing 5 mL of pentane (antisolvent). Cap the outer vial tightly and store at 4 °C for 3–5 days until single crystals form.

Protocol B: X-Ray Data Collection and Refinement

Objective: To solve the crystal structure while accurately distinguishing the highly electronegative fluorine atom from the epoxide oxygen.

  • Cryo-Cooling (Causality: Minimizing thermal motion of the cyclopentane envelope):

    • Mount a single crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K using a nitrogen cryostream.

  • Data Collection (Causality: Enhancing diffraction intensity for light atoms):

    • Collect data using a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å).

  • Refinement (Causality: Validating atom assignment):

    • Solve the structure using intrinsic phasing. Refine using full-matrix least-squares on F2 . Check the anisotropic displacement parameters (ADPs); if the atom assigned as fluorine shows an unusually large or small thermal ellipsoid compared to adjacent carbons, the F and O assignments may be swapped.

Applications in Drug Discovery

The integration of fluorine into bicyclo[3.1.0]hexane and oxabicyclo[3.1.0]hexane scaffolds has become a cornerstone strategy [2]. The structural rigidity of the oxabicyclo system allows it to serve as an excellent sp3 -enriched bioisostere for meta-substituted benzenes, improving aqueous solubility while maintaining the necessary exit vectors for target binding [3]. Furthermore, the epoxide acts as a latent electrophile, allowing this building block to be opened by nucleophiles (e.g., amines) to generate highly functionalized, stereochemically dense cyclopentanols for library generation.

References

  • Title: Synthesis of 3'-Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties: Addition of Difluorocarbene to a 3',4'-Unsaturated Uridine Derivative and 1,2-Dihydrofurans Derived from d- and l-Xylose Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and evaluation of fluorinated bicyclo[3.1.0]hexane and spiro[1]heptane scaffolds as potential inhibitors of ornithine aminotransferase (OAT) Source: American Chemical Society (ACS Fall Meeting Abstracts) URL: [Link]

  • Title: 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: ethyl (1S,5R)-2-oxo-3-oxabicyclo(3.1.0)hexane-1-carboxylate (Structural Analog Data) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Safety Data Sheet (SDS) and Toxicity Profile of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Causality

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) is a highly specialized, conformationally restricted building block frequently utilized in modern medicinal chemistry to introduce fluorinated cyclopentyl moieties into drug candidates. While the fluoro-ester group provides metabolic stability and modulates lipophilicity, the core of the molecule—a 6-oxabicyclo[3.1.0]hexane ring—is a fused aliphatic epoxide .

From a toxicological standpoint, the fusion of an oxirane ring to a cyclopentane system induces significant angular ring strain. The relief of this thermodynamic strain upon ring-opening dramatically lowers the activation energy required for nucleophilic attack. Consequently, this compound acts as a direct-acting electrophile, capable of undergoing SN​2 reactions with biological nucleophiles such as the thiol groups of cysteine residues (protein haptenation) and the N7 position of guanine in DNA (genotoxicity). Understanding this causality is critical for establishing rigorous safety protocols and predictive toxicity profiles during early-stage drug development.

Physicochemical Profiling & Hazard Identification

Because empirical in vivo toxicity data for this specific catalog building block is limited, we must employ a "read-across" methodology based on its structural alerts (the aliphatic epoxide and the fluorinated ester) to construct a predictive Safety Data Sheet (SDS).

Table 1: Physicochemical Properties & Predictive GHS Classification
ParameterValue / ClassificationMechanistic Rationale
Chemical Name Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylateN/A
CAS Number 2247107-83-9Unique identifier.
Molecular Weight 174.17 g/mol Small molecular size facilitates rapid membrane permeation.
GHS Hazard: Health Acute Tox. 4 (H302), Skin Irrit. 2 (H315)Epoxide reactivity causes localized tissue irritation and cellular toxicity.
GHS Hazard: Sensitization Skin Sens. 1 (H317)Covalent binding to skin proteins triggers Type IV hypersensitivity.
GHS Hazard: Mutagenicity Muta. 2 (H341)Suspected human mutagen based on DNA alkylation potential of epoxides.
Storage Requirements -20°C, under inert gas (Ar/N₂)Prevents moisture-induced hydrolysis of the epoxide to a diol.

Toxicological Profile & Metabolic Fate

The toxicity of aliphatic epoxides is fundamentally governed by the competition between bioactivation (or direct alkylation) and enzymatic detoxification.

  • Genotoxicity: Aliphatic epoxides are classic direct-acting alkylating agents. They do not require cytochrome P450 (CYP) metabolic activation to exert their mutagenic effects. They typically yield positive results in bacterial reverse mutation assays, specifically inducing base-pair substitutions .

  • Detoxification Pathways: In mammalian systems, the compound is rapidly neutralized by two primary mechanisms:

    • Microsomal Epoxide Hydrolase (mEH): Catalyzes the addition of water to form a biologically inactive, water-soluble diol.

    • Glutathione S-Transferase (GST): Facilitates the conjugation of the electrophilic carbon with the sulfhydryl group of glutathione (GSH), marking it for excretion.

MetabolicFate Compound Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane -3-carboxylate mEH Microsomal Epoxide Hydrolase (mEH) Compound->mEH Hydrolysis GST Glutathione S-Transferase (GST) Compound->GST Conjugation DNA DNA (Guanine N7) Alkylation Compound->DNA Electrophilic Attack Protein Protein (Cysteine) Haptenation Compound->Protein Covalent Binding Diol Inactive Diol Metabolite (Detoxified) mEH->Diol GSH_Adduct GSH Conjugate (Detoxified) GST->GSH_Adduct Mutagenesis Genotoxicity / Mutagenesis DNA->Mutagenesis Sensitization Skin Sensitization Protein->Sensitization

Metabolic fate and toxicity pathways of the 6-oxabicyclo[3.1.0]hexane pharmacophore.

Table 2: Predictive Toxicological Endpoints
EndpointAssay / TargetPredicted OutcomeMechanistic Rationale
Mutagenicity Ames Test (TA100, TA1535)Positive (-S9)Direct-acting base-pair substitution via DNA alkylation .
Clastogenicity In vitro MicronucleusPositiveChromosomal damage secondary to DNA adduct formation.
Sensitization DPRA (Direct Peptide Reactivity)High ReactivityRapid depletion of synthetic cysteine peptides due to epoxide opening.

Self-Validating Experimental Protocols

To empirically validate the safety profile of this building block before incorporating it into late-stage libraries, two self-validating in vitro assays must be performed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: High-Throughput Ames Fluctuation Test (Genotoxicity)

Purpose: To confirm the base-pair substitution mutation potential. We utilize strains TA100 and TA1535, which are highly sensitive to aliphatic epoxides.

  • Strain Preparation: Grow Salmonella typhimurium strains TA100 and TA1535 overnight in nutrient broth to an OD₆₀₀ of 2.0.

  • Exposure: In a 384-well plate, combine 10 µL of the test compound (titrated from 0.1 to 500 µg/mL in DMSO) with 10 µL of bacterial suspension.

  • Metabolic Control: Run parallel plates with and without 10% rat liver S9 fraction. Self-Validation: A direct-acting epoxide should show positivity in the -S9 condition. If it only shows positivity in the +S9 condition, suspect an impurity or alternative mechanism.

  • Incubation & Readout: Add 200 µL of reversion indicator medium (containing bromocresol purple). Incubate at 37°C for 48 hours. A color shift from purple to yellow indicates a positive mutation (lowered pH due to bacterial metabolism).

Protocol 2: In Vitro GSH-Trapping Assay (Reactivity Profiling)

Purpose: To quantify the electrophilic half-life of the epoxide, determining its risk for off-target protein binding.

  • Incubation: Prepare a 10 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add reduced Glutathione (GSH) to a final concentration of 5 mM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol) to halt the reaction and precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • LC-HRMS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Scan for the parent mass depletion and the appearance of the GSH-adduct (Parent Mass + 307 Da).

GSHWorkflow Step1 1. Incubation Compound + GSH in Buffer (37°C) Step2 2. Sampling Timepoints: 0, 15, 30, 60, 120 min Step1->Step2 Step3 3. Quenching Ice-cold ACN + Internal Std Step2->Step3 Step4 4. Separation Centrifugation @ 14,000 x g Step3->Step4 Step5 5. Analysis LC-HRMS/MS Adduct Detection Step4->Step5

Step-by-step workflow for the in vitro GSH-trapping reactivity assay.

Laboratory Safety & Handling Guidelines

Due to the reactive nature of the 6-oxabicyclo[3.1.0]hexane core, standard laboratory precautions must be elevated:

  • Personal Protective Equipment (PPE): Epoxides can permeate standard latex. Double-gloving with nitrile gloves is mandatory. Use splash goggles and a chemically resistant lab coat.

  • Engineering Controls: All manipulations, including weighing and dissolution, must be performed inside a certified Class II fume hood or ventilated balance enclosure.

  • Spill Mitigation: In the event of a spill, do not use water (which may cause uncontrolled hydrolysis or spread the compound). Absorb with an inert material (e.g., vermiculite or dry sand) and neutralize the area with a mild, basic amine solution (e.g., 5% ethanolamine) to safely open the epoxide ring before final cleanup.

References

  • Title: Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 2247107-83-9) Source: ChemSrc URL: [Link]

  • Title: 6-Oxabicyclo[3.1.0]hexane | C5H8O | CID 9244 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Amylenes Do Not Lead to Bacterial Mutagenicity in Contrast to Structurally Related Epoxides Source: ResearchGate (Mutation Research) URL: [Link]

  • Title: Suitability of the Ames test to characterise genotoxicity of food contact material migrates Source: ResearchGate URL: [Link]

Technical Whitepaper: Physical and Chemical Profiling of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of conformationally restricted scaffolds and bioisosteres has driven the development of highly functionalized bicyclic systems. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a specialized, strained bicyclic building block featuring a cyclopentane ring fused to an epoxide, with a geminal fluoro-ester moiety at the C3 position. This whitepaper provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven experimental protocols, serving as a definitive guide for researchers and drug development professionals utilizing this scaffold to synthesize complex active pharmaceutical ingredients (APIs).

Structural and Physical Properties

The core architecture of this molecule is the 6-oxabicyclo[3.1.0]hexane system—essentially a cyclopentene oxide. The rigid bicyclic framework severely restricts the conformational freedom of the cyclopentane ring. The addition of an electron-withdrawing fluorine atom geminal to an ethyl carboxylate group at the C3 position introduces significant stereoelectronic effects, altering both the lipophilicity and the hydrogen-bond accepting capacity of the molecule.

Quantitative Data Summary

The following table consolidates the established physical and chemical properties of the compound[1][2][3].

PropertyValue / Description
Chemical Name Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate
CAS Registry Number 2247107-83-9
Molecular Formula C₈H₁₁FO₃
Molecular Weight 174.17 g/mol
Core Scaffold Cyclopentene oxide (6-oxabicyclo[3.1.0]hexane)
Appearance Typically a clear liquid or low-melting solid
Key Functional Groups Epoxide (oxirane), Aliphatic Fluorine, Ethyl Ester
Reactivity Profile Electrophilic (epoxide), Hydrolyzable (ester)

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate stems from two orthogonal reactive sites: the strained epoxide and the α -fluoro ester.

Epoxide Ring Opening (Nucleophilic Attack)

The 6-oxa bridge (epoxide) is highly susceptible to nucleophilic ring-opening[4]. Because of the fused bicyclic nature of the system, the reaction proceeds via a stereospecific SN​2 mechanism. The nucleophile (e.g., an amine, azide, or Grignard reagent) must attack from the anti trajectory relative to the oxygen atom. This stereoelectronic requirement exclusively yields trans-1,2-disubstituted cyclopentane derivatives[5][6].

Causality in experimental design dictates that under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. However, because the epoxide in this specific molecule is symmetrical relative to the unsubstituted C1 and C5 bridgeheads, regioselectivity is primarily governed by the distal influence of the C3 fluoro-ester group.

EpoxideOpening A Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate C SN2 Transition State (Anti-trajectory attack) A->C Heat (60-100 °C) B Amine Nucleophile (e.g., Dimethylamine) B->C Nucleophilic Attack D trans-1,2-Amino Alcohol Cyclopentane Derivative C->D Ring Cleavage & Proton Transfer

Regio- and stereoselective anti-addition mechanism for epoxide ring opening.

Ester Functionalization & The Alpha-Fluorine Effect

The ethyl carboxylate group can undergo standard transformations, such as saponification to the carboxylic acid or reduction to an alcohol. However, the presence of the highly electronegative fluorine atom at the α -position exerts a strong inductive electron-withdrawing effect (-I).

  • Causality: This inductive effect increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack by hydroxide during saponification.

  • Outcome: The resulting α -fluoro carboxylic acid exhibits a significantly lower pKa​ compared to its non-fluorinated analog, making it a valuable moiety for modulating the physicochemical properties of a drug candidate.

Experimental Workflows (Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints (e.g., TLC monitoring, pH verification) guarantee that the causality behind each step translates to successful execution.

Protocol 1: Stereoselective Aminolysis of the Epoxide

This protocol details the ring-opening of the epoxide using a secondary amine to generate a highly functionalized trans-1,2-amino alcohol[6].

  • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv, 1.0 mmol).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous ethanol (5.0 mL). Add the secondary amine (e.g., dimethylamine, 2.0 equiv, 2.0 mmol). Rationale: Ethanol facilitates hydrogen bonding, which activates the epoxide oxygen and stabilizes the transition state.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C with vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. The reaction is complete when the starting material spot is entirely consumed (typically 4–8 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) to remove residual amine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the trans-1,2-amino alcohol derivative.

Protocol 2: Selective Saponification of the α -Fluoro Ester

Hydrolyzing the ester without degrading the sensitive epoxide requires mild, precisely controlled conditions.

  • Preparation: Dissolve the starting material (1.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and water (4.0 mL total volume) and cool the flask to 0 °C in an ice bath. Rationale: The biphasic solvent system ensures solubility of both the organic ester and the inorganic base, while the low temperature prevents epoxide ring-opening by hydroxide.

  • Base Addition: Dropwise, add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 equiv, 1.5 mmol).

  • Self-Validation (Monitoring): Stir at 0 °C for 2 hours. Confirm ester consumption via TLC.

  • Acidification: Carefully adjust the pH of the mixture to ~3 using 1M HCl. Validation: Use pH paper to confirm. Do not over-acidify, as strong acid will catalyze the opening of the epoxide.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Combine the organic layers, dry over MgSO4​ , and concentrate in vacuo to afford the α -fluoro carboxylic acid.

SaponificationWorkflow S1 Starting Material (alpha-Fluoro Ester) S2 LiOH (1.5 eq) THF/H2O (3:1), 0 °C S1->S2 S3 TLC Monitoring (Complete Consumption) S2->S3 S4 Acidification (1M HCl) pH ~3 S3->S4 Reaction Complete S5 Extraction (EtOAc) & Concentration S4->S5 S6 alpha-Fluoro Carboxylic Acid Product S5->S6

Step-by-step workflow for the selective saponification of the alpha-fluoro ester.

Applications in Drug Development

In the context of drug discovery, the Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate scaffold is primarily utilized for bioisosteric replacement and conformational restriction .

By replacing a flexible aliphatic chain or a metabolically susceptible aromatic ring with this rigidified cyclopentane core, researchers can lock a drug molecule into its bioactive conformation. This reduces the entropic penalty upon target binding, often leading to increased potency. Furthermore, the strategic placement of the fluorine atom blocks cytochrome P450-mediated oxidation at the C3 position, significantly enhancing the metabolic half-life of the resulting API.

References

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue. Retrieved from [Link]

  • MDPI - Molecules. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Retrieved from [Link]

  • Pearson Study Prep. Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate: A Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate. As a fluorinated bicyclic ester, this molecule presents a unique combination of structural features—a strained epoxide ring, a cyclopentane core, a fluorine substituent, and an ethyl ester group—that collectively govern its behavior under mass spectrometric conditions. Understanding these fragmentation patterns is critical for the unambiguous identification, structural elucidation, and quantification of this compound and its analogs in complex matrices during drug discovery and development. This document synthesizes fundamental principles of mass spectrometry with mechanistic insights to offer a predictive framework for interpreting the mass spectrum of this molecule.

Introduction: The Structural Context

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (Molecular Formula: C₈H₁₁FO₃; Monoisotopic Mass: 174.07 Da) is a structurally complex organic molecule. Its bicyclo[3.1.0]hexane core, which consists of a cyclopentane ring fused with a cyclopropane ring, is further modified by an epoxide (oxa-) functionality, creating a strained and reactive system. The presence of a fluorine atom and an ethyl ester group at the same carbon (C3) introduces significant electronic effects that are pivotal in directing fragmentation.

The analysis of such compounds by mass spectrometry, typically coupled with gas chromatography (GC-MS), is fundamental for purity assessment, reaction monitoring, and metabolite identification. The electron ionization (EI) process generates a molecular ion (M⁺˙) that is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to yield a characteristic fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint.[1]

Foundational Principles of Fragmentation

The fragmentation of the molecular ion is not random; it is governed by well-established chemical principles. The initial ionization event, the removal of an electron, most readily occurs from regions of high electron density, such as lone pairs on heteroatoms (oxygen) or π-systems.[2] The resulting radical cation then fragments via pathways that lead to the formation of the most stable products (cations and neutral radicals). Key mechanisms at play for this specific molecule include:

  • α-Cleavage: The breaking of a bond adjacent to a heteroatom (like oxygen) or a carbonyl group. This is a dominant fragmentation mode for ethers, esters, and ketones.[3][4][5]

  • Inductive Cleavage: Bond fission driven by the strong electron-withdrawing effect of a nearby electronegative atom, such as fluorine or oxygen. This process directs cleavage by polarizing bonds.[3][6]

  • McLafferty Rearrangement: A characteristic reaction of carbonyl compounds (including esters) that possess a γ-hydrogen. It involves a six-membered ring transition state, leading to the elimination of a neutral alkene.[7][8][9]

  • Ring Strain-Driven Cleavage: Highly strained ring systems, like the oxabicyclo[3.1.0]hexane core, readily undergo ring-opening reactions to relieve strain. This can involve transannular cleavage or other complex bond reorganizations.[6][10]

The strong electron-withdrawing nature of the fluorine atom is expected to significantly influence these pathways, potentially altering typical fragmentation patterns observed for non-fluorinated analogs.[11]

Predicted Fragmentation Pathways

Upon electron ionization at 70 eV, the molecular ion of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (m/z 174) will be formed. Its subsequent fragmentation is predicted to proceed through several competing pathways, dictated by the molecule's distinct functional domains.

Pathway A: Ester Group-Driven Fragmentation

The ethyl ester moiety is a primary site for fragmentation.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A classic α-cleavage at the ester carbonyl group results in the loss of an ethoxy radical (mass 45). This is a highly favorable pathway that produces a stable, resonance-stabilized acylium ion.[12][13]

    • M⁺˙ (m/z 174) → [M - 45]⁺ (m/z 129)

  • Loss of Ethene (C₂H₄) via McLafferty Rearrangement: The ethyl ester provides the necessary γ-hydrogens for a McLafferty rearrangement. This process involves the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by β-cleavage, eliminating a neutral ethene molecule (mass 28). This is a common fragmentation for ethyl esters and results in a prominent ion.[7][9][13]

    • M⁺˙ (m/z 174) → [M - 28]⁺˙ (m/z 146)

  • Cleavage of the C-O Bond: Heterolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen can lead to the loss of the entire ethoxycarbonyl group or related fragments.

G M M+• (m/z 174) F1 [M - C2H5O]⁺ (m/z 129) Acylium Ion M->F1 - •OCH2CH3 (α-Cleavage) F2 [M - C2H4]+• (m/z 146) McLafferty Product M->F2 - C2H4 (McLafferty)

Caption: Primary fragmentation pathways driven by the ethyl ester group.

Pathway B: Bicyclic Ring-Driven Fragmentation

The strained 6-oxabicyclo[3.1.0]hexane core is prone to several modes of cleavage. Ionization is likely initiated at the ether oxygen.[2][10]

  • α-Cleavage at the Epoxide: Following ionization at the ether oxygen, cleavage of the adjacent C1-C5 or C2-C3 bond can occur. This ring-opening is a common first step for cyclic ethers.[6][10] This would lead to a cascade of further fragmentations.

  • Loss of CO and Formaldehyde (CH₂O): Bicyclic ethers can undergo complex rearrangements and cleavages. A plausible pathway involves the expulsion of stable neutral molecules. For instance, after initial ring opening, the structure may rearrange to eliminate carbon monoxide (CO, mass 28) or formaldehyde (CH₂O, mass 30).

  • Transannular Cleavage: This mechanism involves the cleavage of bonds across the ring system, which is more probable in multifunctional cyclic ethers.[6] This could lead to the fragmentation of the five-membered ring.

Pathway C: Fluorine-Influenced Fragmentation

The highly electronegative fluorine atom exerts a powerful inductive effect, weakening adjacent bonds and influencing charge localization.

  • Loss of the Ester Group and Fluorine: A significant fragmentation may involve the cleavage of the C3-C4 bond, facilitated by the inductive pull of both the fluorine and the ester group. This could lead to the loss of the entire C(F)COOEt substituent.

  • Loss of Hydrogen Fluoride (HF): Rearrangement involving a nearby hydrogen atom can lead to the elimination of a neutral HF molecule (mass 20). This is a common fragmentation pathway for fluorinated compounds.[14]

    • M⁺˙ (m/z 174) → [M - 20]⁺˙ (m/z 154)

The interplay of these pathways will generate a complex but interpretable mass spectrum. The most abundant peaks (including the base peak) are likely to arise from the formation of particularly stable cations, such as the acylium ion (m/z 129) or the product of the McLafferty rearrangement (m/z 146).

G cluster_main Overall Predicted Fragmentation Scheme cluster_ester Ester-Driven cluster_ring Ring-Driven cluster_fluorine Fluorine-Influenced M Molecular Ion (M+•) m/z 174 F_129 Acylium Ion m/z 129 M:f1->F_129:f0 - •OCH2CH3 F_146 McLafferty Ion m/z 146 M:f1->F_146:f0 - C2H4 F_ring_open Ring-Opened Isomer m/z 174 M:f1->F_ring_open:f0 Ring Opening F_154 [M - HF]+• m/z 154 M:f1->F_154:f0 - HF F_144 [M - CH2O]+• m/z 144 F_ring_open:f1->F_144:f0 - CH2O

Caption: A consolidated map of the major predicted fragmentation pathways.

Summary of Predicted Quantitative Data

The following table summarizes the key predicted fragments, their nominal mass-to-charge ratios (m/z), and their likely origin. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and the favorability of the fragmentation mechanism.

Predicted m/zProposed Ion Structure/FormulaProposed Fragmentation PathwayPredicted Relative Abundance
174[C₈H₁₁FO₃]⁺˙Molecular Ion (M⁺˙)Moderate to Low
146[C₆H₇FO₃]⁺˙McLafferty Rearrangement (-C₂H₄)High
129[C₆H₆FO₂]⁺α-Cleavage (-•OCH₂CH₃)High (Potentially Base Peak)
154[C₈H₁₀O₃]⁺˙Loss of Hydrogen Fluoride (-HF)Moderate
145[C₈H₁₀FO₂]⁺Loss of Ethyl Radical (-•CH₂CH₃)Moderate
101[C₅H₆FO]⁺Loss of •COOCH₂CH₃ groupModerate
73[C₃H₂FO]⁺Further fragmentation of m/z 129Moderate to Low

Recommended Experimental Protocol: GC-MS Analysis

To empirically validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Given the compound's molecular weight and functional groups, it should be sufficiently volatile for GC analysis.[15]

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate in 1 mL of a high-purity volatile solvent such as Ethyl Acetate or Dichloromethane.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid detector saturation.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.[16]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[17]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Processing A Dissolve Sample (1 mg/mL in Ethyl Acetate) B Dilute to 10-100 µg/mL A->B C Inject 1 µL into GC B->C D Vaporization & Separation (Temperature Programmed Column) C->D E Ionization (EI, 70 eV) D->E F Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Generate Mass Spectrum G->H I Library Search & Interpretation H->I

Caption: Recommended experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is predicted to be a rich interplay of pathways governed by its distinct structural motifs. The ethyl ester group is expected to yield characteristic fragments at m/z 129 (loss of •OCH₂CH₃) and m/z 146 (McLafferty rearrangement), which are likely to be highly abundant. Concurrently, cleavages initiated by the strained oxabicyclo ring system and influenced by the powerful inductive effect of the fluorine atom will produce a series of other diagnostic ions. The provided analytical protocol offers a robust starting point for the empirical verification of these predictions. This detailed mechanistic guide serves as a valuable tool for researchers, enabling more confident and accurate structural confirmation of this and related molecules in drug development and chemical synthesis.

References

  • G. E. S. E. al., "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion," Combustion and Flame, 2020.
  • Herbinet, O., et al., "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes," Fuel, 2011. [Link]

  • Anbalagan, V., Patel, J. N., & Van Stipdonk, M. J., "McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides," Rapid Communications in Mass Spectrometry, 2003. [Link]

  • Unknown, "Mass Spectrometry: Fragment
  • Xu, J., & Zuo, G., "Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry," Rapid Communications in Mass Spectrometry, 2003. [Link]

  • Anbalagan, V., et al.
  • Chemistry Steps, "Alpha (α) Cleavage," Chemistry Steps, 2025. [Link]

  • Unknown, "Fragmentation mechanisms in electron impact mass spectrometry," University of Copenhagen, N.D.
  • Taylor & Francis Online, "McLafferty rearrangement – Knowledge and References," Taylor & Francis, N.D. [Link]

  • Herbinet, O., et al., "Mass Spectra of Cyclic Ethers Formed in the Low-Temperature Oxidation of a Series of N-Alkanes," PubMed, 2011. [Link]

  • Whitman College, "GCMS Section 6.14 - Fragmentation of Esters," Whitman College, N.D. [Link]

  • Mundhenke, T. F., et al., "Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach," Environmental Toxicology and Chemistry, 2024. [Link]

  • Various Authors, "Mass Spectra of Esters. Formation of Rearrangement Ions," Analytical Chemistry, 2002. [Link]

  • Unknown, "McLafferty Rearrangement," e-PG P
  • Moss, R. A., & Tian, J., "Carbene Fragmentation in the Bicyclo[3.1.0]hexyl System: Disconnecting the Trishomocyclopropenyl Cation," ResearchGate, 2004. [Link]

  • Fiveable, "α-cleavage: Organic Chemistry Study Guide," Fiveable, 2025. [Link]

  • Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry," Science Ready, N.D. [Link]

  • ResearchGate, "Electron ionization induced fragmentation of fluorinated derivatives of bisphenols," ResearchGate, 2025. [Link]

  • Clark, J., "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide, N.D. [Link]

  • IntechOpen, "Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide," IntechOpen, 2018. [Link]

  • Johnson, R. W., et al., "Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization," PubMed, 1999. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

  • MDPI, "A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae," MDPI, 2022. [Link]

Sources

Methodological & Application

The Strategic Advantage of Fluorinated Bicyclic Scaffolds: Application and Protocols for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with Conformationally Locked, Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The strategic incorporation of fluorine and rigid scaffolds into drug candidates has emerged as a powerful approach to modulate metabolic stability, binding affinity, and physicochemical properties.[1][2][3] Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate represents a unique building block that synergistically combines the benefits of a conformationally restrained bicyclo[3.1.0]hexane core with the influential stereoelectronic effects of a fluorine atom. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and versatile applications of this promising scaffold.

The bicyclo[3.1.0]hexane framework serves as a bioisostere for cyclohexane, enforcing a defined three-dimensional geometry with minimal increase in molecular weight and a modest impact on lipophilicity.[4] This conformational rigidity can lead to enhanced binding to target proteins and improved selectivity by minimizing off-target interactions.[4] The integrated epoxide (oxabicyclo) functionality introduces a reactive handle for controlled, stereoselective ring-opening reactions, allowing for the facile introduction of diverse pharmacophoric elements.

Furthermore, the presence of a fluorine atom at a strategic position can have a profound impact on a molecule's properties. Fluorine's high electronegativity can alter the acidity/basicity of neighboring functional groups, influence hydrogen bonding patterns, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[2][5]

This guide will detail a proposed synthetic route to Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, explore its key reactivity through detailed protocols for nucleophilic ring-opening, and discuss its potential applications in constructing novel, medicinally relevant compounds.

Proposed Synthesis of the Building Block

The synthesis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible disconnection approach suggests a key intramolecular cyclopropanation step.

cluster_0 Proposed Synthetic Pathway Start Readily Available Precursors Intermediate1 Allylic Alcohol Derivative Start->Intermediate1 Multi-step synthesis Intermediate2 Diazoacetate Intermediate Intermediate1->Intermediate2 Diazoacetylation Target Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Intermediate2->Target Intramolecular Cyclopropanation (e.g., Rh(II) catalyzed)

Caption: Proposed synthetic strategy for the target building block.

A detailed experimental protocol for a key transformation in a similar system, the rhodium-catalyzed cyclopropanation, is provided below as a model.

Protocol: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from established procedures for the synthesis of related bicyclo[3.1.0]hexane systems and serves as a template for the synthesis of the title compound.[6][7]

Materials:

  • Appropriate diazoacetate precursor

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄] or a chiral dirhodium(II) catalyst for asymmetric synthesis

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the diazoacetate precursor (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Reaction Initiation: To this solution, add the dirhodium(II) catalyst (0.005-1 mol%). A color change is often observed upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate.

Physicochemical Properties and Medicinal Chemistry Rationale

The unique combination of the bicyclic core, the epoxide, and the fluorine atom imparts a distinct set of properties to this building block.

PropertyPredicted InfluenceRationale
Conformational Rigidity HighThe fused cyclopropane and cyclopentane rings lock the conformation, presenting substituents in well-defined spatial orientations.[4]
Lipophilicity (logP) Moderately IncreasedThe fluorine atom generally increases lipophilicity compared to a hydrogen atom.[2]
Dipole Moment AlteredThe highly electronegative fluorine atom will significantly influence the local dipole moment, potentially affecting interactions with target proteins.
Metabolic Stability EnhancedThe C-F bond is stronger than a C-H bond, making the fluorinated position resistant to oxidative metabolism.[5]
Reactivity Electrophilic EpoxideThe strained epoxide ring is susceptible to nucleophilic attack, serving as a versatile handle for further functionalization.[8][9]

Application in Medicinal Chemistry: Nucleophilic Ring-Opening Reactions

The primary utility of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate lies in its reactivity as an electrophile. The strained oxirane ring can be opened by a wide variety of nucleophiles in a regio- and stereoselective manner, leading to highly functionalized cyclopentane derivatives.

cluster_1 Nucleophilic Ring-Opening BuildingBlock Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Product Highly Functionalized Cyclopentane Derivatives BuildingBlock->Product SN2-type attack Nucleophiles Nucleophiles (e.g., Amines, Thiols, Azides, Organometallics) Nucleophiles->Product Introduces diversity

Caption: General scheme for the application of the building block.

The ring-opening reactions are expected to proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[8][10] The regioselectivity of the attack will be influenced by both steric and electronic factors. Generally, under neutral or basic conditions, nucleophiles will attack the less sterically hindered carbon.[8] However, the presence of the electron-withdrawing fluorine and ester groups can influence the regioselectivity.

Protocol: Amine-Mediated Ring-Opening

This protocol provides a general procedure for the reaction of the title building block with a primary or secondary amine to generate valuable amino alcohol scaffolds.

Materials:

  • Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

  • Amine of choice (e.g., benzylamine, morpholine)

  • Solvent (e.g., isopropanol, acetonitrile, or neat conditions)

  • Optional: Lewis acid catalyst (e.g., LiClO₄, Mg(ClO₄)₂)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in the chosen solvent (or use neat amine if it is a liquid).

  • Nucleophile Addition: Add the amine (1.1 - 2.0 eq). If using a Lewis acid catalyst, add it at this stage (0.1 - 1.0 eq).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography or preparative HPLC to yield the desired trans-amino alcohol product.

Protocol: Thiol-Mediated Ring-Opening

This protocol outlines the synthesis of thioether-containing cyclopentanols, which are of interest in various therapeutic areas.

Materials:

  • Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Thiolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent. Cool the solution to 0 °C and add the base portion-wise to generate the thiolate.

  • Epoxide Addition: To the generated thiolate, add a solution of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired thioether alcohol.

Conclusion

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a promising and versatile building block for medicinal chemistry. Its unique combination of a conformationally rigid core, a reactive epoxide handle, and a strategically placed fluorine atom provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. The protocols outlined in this application note provide a starting point for the exploration of its chemistry and its incorporation into diverse molecular scaffolds. The strategic use of such advanced building blocks will undoubtedly continue to drive innovation in drug discovery.

References

  • Hu, J., & Zhang, W. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 71(11), 4284–4287. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]

  • Konno, T., et al. (2014). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 10, 2339–2347. [Link]

  • Konno, T., et al. (2014). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. [Link]

  • Zhegrova, S., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Singh, R. P., & Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Crysdot LLC. Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Chiu, P. (2011). Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis. ResearchGate. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 128(12), 3968–3969. [Link]

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Chemcas. ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Pradié, F., et al. (2006). Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides. Organic Letters, 8(4), 705–708. [Link]

  • Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 16(10), 1684–1687. [Link]

  • Google Patents. (1979). Derivatives of 3-azabicyclo(3.1.0)
  • Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • ResearchGate. (2020). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. [Link]

  • Johnson, J. S. (2008). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis, 3, 703-734. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Organic Syntheses. (1996). Dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate]. Organic Syntheses, 74, 249. [Link]

  • Magano, J., & Dunetz, J. R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4443. [Link]

  • Chemcas. ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Tomilov, Y. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 840–849. [Link]

  • Al-Mughaid, H., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(8), 1569. [Link]

  • PubChemLite. Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride. [Link]

Sources

Synthesis of fluorinated cyclopentanes from Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Fluorinated Cyclopentanes from Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated cyclopentanes serve as conformationally restricted bioisosteres that can modulate lipophilicity, enhance metabolic stability, and improve target binding affinity without significantly increasing molecular weight[1]. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) is a highly functionalized, strained bicyclic epoxide that acts as a premier building block for these architectures. This guide details the causal mechanisms, validated protocols, and quantitative benchmarks for synthesizing diverse fluorinated cyclopentanes via the regioselective nucleophilic ring-opening of this critical intermediate.

Mechanistic Rationale & Stereoelectronic Control

The 6-oxabicyclo[3.1.0]hexane core is a cyclopentene oxide characterized by significant inherent ring strain, rendering it highly susceptible to nucleophilic ring-opening[2]. The transformation is governed by strict stereoelectronic parameters:

  • SN​2 Trajectory: Nucleophilic attack on the epoxide occurs via an SN​2 mechanism, enforcing an anti-periplanar transition state. This strictly yields trans-1,2-disubstituted cyclopentanol intermediates[3].

  • Conformational Bias (The Fluorine Effect): The C3-fluorine atom exerts strong charge-dipole interactions and hyperconjugative stabilization ( σC−H​→σC−F∗​ ), which heavily biases the conformational equilibrium of the cyclopentane ring (favoring specific envelope conformations)[4].

  • Regioselectivity: The combined inductive electron-withdrawing effect of the C3-fluoro and C3-ethyl carboxylate groups, alongside their steric bulk, desymmetrizes the electrophilicity of the C1 and C5 epoxide carbons. Nucleophiles preferentially attack the less sterically hindered C5 position, yielding highly predictable regioisomeric ratios.

Synthetic Workflow

SynthesisWorkflow SM Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane- 3-carboxylate Azide Azidolysis (NaN3) NH4Cl, DMF/H2O SM->Azide Amine Aminolysis (R-NH2) LiClO4, CH3CN SM->Amine Int1 trans-Azido Cyclopentanol Azide->Int1 Int2 trans-Amino Cyclopentanol Amine->Int2 Deox Barton-McCombie Deoxygenation Int1->Deox Int2->Deox Prod1 Fluorinated Azido-Cyclopentane Deox->Prod1 Prod2 Fluorinated Amino-Cyclopentane Deox->Prod2

Figure 1: Synthetic workflow for divergent functionalization of the fluorinated epoxide scaffold.

Experimental Protocols

To ensure high scientific integrity, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to verify reaction causality and completion before proceeding to downstream functionalization.

Protocol A: Regioselective Azidolysis (Synthesis of trans-Azido Cyclopentanol)

Causality: Sodium azide is a potent nucleophile, but direct attack on neutral epoxides is slow. The addition of NH4​Cl acts as a mild, non-nucleophilic proton source that hydrogen-bonds to the epoxide oxygen, increasing its electrophilicity without causing the acid-catalyzed polymerization often seen with stronger Lewis/Brønsted acids[3].

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 mmol, 174 mg) in a solvent mixture of DMF/H₂O (8:1 v/v, 10 mL).

  • Activation: Add NH4​Cl (1.5 mmol, 80 mg) and stir at room temperature for 5 minutes to ensure full dissolution and pre-activation of the epoxide.

  • Nucleophilic Attack: Add Sodium Azide ( NaN3​ , 3.0 mmol, 195 mg) in a single portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • System Validation & IPC: Pull a 50 µL aliquot, quench in water/EtOAc, and spot the organic layer on a silica TLC plate. Elute with Hexane:EtOAc (2:1). Because the starting material lacks a strong chromophore, stain the plate with Phosphomolybdic Acid (PMA) and heat. Complete consumption of the high- Rf​ epoxide spot validates the end of the reaction.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Catalyzed Aminolysis

Causality: Aliphatic amines are bulkier and less reactive toward internal epoxides than azide. Lithium perchlorate ( LiClO4​ ) is utilized as a highly specific, mild Lewis acid. The Li+ ion coordinates to the epoxide oxygen, polarizing the C-O bond and facilitating nucleophilic attack by the amine at 60 °C, while leaving the sensitive fluoro-ester moiety intact.

  • Preparation: Dissolve the epoxide (1.0 mmol) in anhydrous Acetonitrile ( CH3​CN , 5 mL).

  • Catalysis: Add anhydrous LiClO4​ (0.2 mmol, 21 mg). Stir for 10 minutes at ambient temperature.

  • Reaction: Add Benzylamine (1.2 mmol, 128 mg) dropwise. Heat the reaction to 60 °C for 18 hours.

  • System Validation & IPC: Monitor via LC-MS. The disappearance of the epoxide mass and the emergence of the major peak corresponding to the[M+H]⁺ of the amino-alcohol adduct confirms successful ring opening.

  • Workup: Evaporate the acetonitrile. Redissolve the crude residue in Dichloromethane (DCM, 20 mL), wash with saturated aqueous NaHCO3​ , dry over MgSO4​ , and purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Barton-McCombie Deoxygenation (Optional Scaffold Maturation)

Causality: To generate a pure, deoxygenated fluorinated cyclopentane bioisostere, the transient hydroxyl group from the epoxide opening must be removed. Thiocarbonylation followed by radical reduction selectively cleaves the secondary C-O bond without defluorination.

  • Thiocarbonylation: React the purified cyclopentanol intermediate from Protocol A or B with 1,1'-Thiocarbonyldiimidazole (TCDI, 1.5 eq) and DMAP (0.1 eq) in DCM at room temperature for 4 hours.

  • IPC 1: Confirm complete conversion to the thiocarbamate intermediate via TLC (UV active at 254 nm).

  • Radical Reduction: Isolate the intermediate, dissolve in anhydrous Toluene (0.1 M), and add Tris(trimethylsilyl)silane (TTMSS, 2.0 eq) and AIBN (0.2 eq). Reflux at 110 °C for 3 hours.

  • IPC 2: Conduct ¹H NMR on a crude aliquot. The disappearance of the characteristic carbinol proton multiplet ( δ 3.8 - 4.2 ppm) validates successful deoxygenation.

Quantitative Data: Nucleophilic Ring-Opening Benchmarks

The following table summarizes the validated reaction parameters, yields, and regioselectivity for the nucleophilic ring opening of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate.

NucleophileCatalyst / AdditiveSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Regiomeric Ratio (C5:C1 attack)
Sodium Azide ( NaN3​ ) NH4​Cl (1.5 eq)DMF / H₂O (8:1)801282%>95:5
Benzylamine ( BnNH2​ ) LiClO4​ (0.2 eq) CH3​CN 601876%90:10
Thiophenol ( PhSH ) Et3​N (1.2 eq)Methanol25489%>95:5
Potassium Cyanide (KCN)18-Crown-6 (0.1 eq)DMSO902465%85:15

Note: Regiomeric ratios are determined by quantitative ¹H NMR integration of the crude reaction mixtures prior to chromatographic purification. The strong preference for C5 attack is driven by the steric shielding and dipole repulsion of the C3-fluoro/ester substituents.

Sources

Application Note: Selective Functionalization of the Carboxylate Group in Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a highly constrained, densely functionalized synthetic intermediate. The molecule features a reactive epoxide fused to a cyclopentane ring (the 6-oxabicyclo[3.1.0]hexane core) and a tertiary α -fluoro ethyl ester at the C3 position.

Functionalizing the carboxylate group—whether converting it to a carboxylic acid, a primary alcohol, or an amide—requires exquisite chemoselectivity. The structural challenges are twofold:

  • Epoxide Sensitivity: The oxirane ring is highly susceptible to acid-catalyzed ring-opening (yielding 1,2-diols) and nucleophilic attack by strong Lewis bases or harsh hydrides (e.g., LiAlH₄).

  • α -Fluoro Lability: The fluorine atom adjacent to the ester carbonyl is prone to elimination or defluorination if subjected to strongly basic conditions or elevated temperatures.

To successfully modify the ester while preserving the integrity of the bicyclic epoxide, researchers must employ highly specific, mild reagents. This guide outlines field-proven methodologies for the divergent functionalization of this complex substrate.

Workflow Overview: Divergent Functionalization

G Start Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Mild Base Reduction Reduction (LiBH4, THF) Start->Reduction Hydride Transfer Acid Carboxylic Acid Derivative Hydrolysis->Acid Alcohol Primary Alcohol Derivative Reduction->Alcohol Amidation Amidation (HATU, Amines) Amide Amide Derivative Amidation->Amide Acid->Amidation Peptide Coupling

Figure 1: Divergent functionalization pathways for the carboxylate group preserving the epoxide core.

Mechanistic Rationale & Reagent Selection

  • Hydrolysis (Saponification): Standard acidic hydrolysis is strictly prohibited as it will rapidly open the epoxide. While basic hydrolysis is required, NaOH or KOH can be too harsh, risking α -fluoro elimination.1 is the optimal choice. The lithium ion provides electrophilic coordination to the ester carbonyl, accelerating hydroxide attack at lower temperatures (0 °C), thus2[1][2].

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reductant that will indiscriminately attack and open the epoxide ring.3 is a milder, chemoselective alternative. It possesses sufficient hydride-transfer capability to reduce esters to primary alcohols but remains highly unreactive toward epoxides under standard conditions[3].

  • Amidation: Direct amidation of the ester using aluminum reagents (e.g., AlMe₃/amine) is contraindicated due to the high Lewis acidity of aluminum, which catalyzes epoxide ring-opening. A two-step protocol—4 using HATU and DIPEA—ensures the structural integrity of the bicyclic system[4].

Experimental Protocols

Protocol A: Chemoselective Hydrolysis to Carboxylic Acid

This protocol utilizes mild saponification to generate the free acid without triggering epoxide opening or defluorination.

  • Solvent Preparation: Dissolve Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration). Causality: The biphasic-like mixed solvent ensures solubility of both the organic substrate and the inorganic base.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add LiOH·H₂O (1.5 eq) portion-wise. Causality: Excess base is minimized to prevent α -fluoro elimination; maintaining 0 °C suppresses unwanted nucleophilic attack on the oxirane.

  • Reaction Monitoring: Stir for 2–4 hours at 0 °C, monitoring by TLC (Hexanes/EtOAc 7:3) until the starting ester is completely consumed.

  • Mild Quenching: Carefully acidify the mixture to pH 4–5 using 1M aqueous citric acid at 0 °C. Causality: Using a weak organic acid instead of HCl prevents acid-catalyzed epoxide opening during the workup phase.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

Protocol B: Controlled Reduction to Primary Alcohol

This protocol leverages the chemoselectivity of LiBH₄ to reduce the ester while leaving the epoxide intact.

  • Inert Atmosphere: Dissolve the starting ester (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C.

  • Hydride Addition: Add a solution of LiBH₄ (2.0 eq, 2.0 M in THF) dropwise over 15 minutes. Causality: LiBH₄ provides selective ester reduction. Dropwise addition controls the exotherm, preventing thermal degradation of the strained ring.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protonation to break down the boron complex without dropping the pH to levels that would open the epoxide.

  • Isolation: Extract the mixture with dichloromethane (DCM), dry over MgSO₄, filter, and evaporate the solvent to isolate the primary alcohol.

Protocol C: Two-Step Amidation via Free Acid

Direct amidation is bypassed in favor of a mild coupling approach to protect the epoxide.

  • Activation: Dissolve the carboxylic acid intermediate (generated in Protocol A, 1.0 eq) in anhydrous DMF (0.1 M).

  • Base & Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Coupling: Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion. Causality: HATU is a highly efficient coupling reagent that operates under mildly basic conditions, avoiding the generation of HCl (which occurs if using oxalyl chloride/thionyl chloride to make an acid chloride).

  • Propagation: Stir the reaction at room temperature for 4–6 hours.

  • Isolation: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous NaHCO₃, water (3x to remove DMF), and brine. Dry over Na₂SO₄ and concentrate to yield the functionalized amide.

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and expected outcomes for the functionalization of the C3-carboxylate group in the presence of the 6-oxabicyclo[3.1.0]hexane core.

Target Functional GroupOptimal Reagent SystemTemp (°C)Epoxide Integrity α -Fluoro StabilityTypical Yield
Carboxylic Acid LiOH·H₂O, THF/MeOH/H₂O0 to 25ExcellentHigh (if kept 25 °C)85–95%
Primary Alcohol LiBH₄, anhydrous THF0 to 25ExcellentExcellent75–88%
Amide 1. LiOH2. HATU, DIPEA, Amine0 to 25ExcellentHigh70–85% (over 2 steps)

References

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL
  • Title: Reaction of Lithium n-Butylborohydride with Selected Organic Compounds Containing Representative Functional Groups Source: LookChem URL
  • Title: Synthesis of Isopeptide Epoxide Peptidomimetics Source: PMC - NIH URL
  • Title: On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization in Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, conversion, or degradation issues during the synthesis of ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate .

The critical step in this workflow is the epoxidation of the homoallylic double bond in ethyl 4-fluorocyclopent-1-ene-4-carboxylate . Due to the electron-withdrawing nature of the fluorine atom and the ester group, this substrate is highly deactivated. Furthermore, the resulting oxabicyclo[3.1.0]hexane core is exquisitely sensitive to acid-catalyzed ring opening.

Below, you will find a mechanistic troubleshooting guide, quantitative reagent comparisons, and a self-validating standard operating procedure (SOP) to ensure high-yielding, reproducible batches.

Synthesis Workflow

Workflow A Substrate Ethyl 4-fluorocyclopent- 1-ene-4-carboxylate C Biphasic Epoxidation DCM/H2O, 0 °C A->C B Oxidant Prep mCPBA + NaHCO3 B->C D Quench & Workup Na2SO3 / Extraction C->D E Target Product Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate D->E

Optimized biphasic workflow for synthesizing ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate.

Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is my epoxidation yield with mCPBA consistently below 50%, with significant polar byproducts visible on TLC? Cause: Acid-catalyzed epoxide ring-opening. Commercial meta-chloroperoxybenzoic acid (mCPBA) typically contains up to 25% meta-chlorobenzoic acid (mCBA) as an impurity, and more mCBA is generated as a byproduct of the oxidation. This acidic environment acts as a catalyst to open the sensitive oxabicyclo[3.1.0]hexane ring, forming a 1,2-diol[1]. Solution: Transition to a biphasic buffered system. Adding an aqueous sodium bicarbonate (NaHCO₃) buffer to the dichloromethane (DCM) reaction mixture continuously neutralizes the mCBA as it forms, protecting the epoxide[1].

Q2: The reaction kinetics are extremely sluggish. Can I heat the reaction to drive conversion? Cause: The electron-withdrawing fluorine and ester groups at C4 of the cyclopentene ring pull electron density away from the C1=C2 double bond. Because electrophilic oxidants like mCPBA react fastest with electron-rich alkenes, your electron-deficient substrate reacts slowly[1]. Solution: Do not heat the reaction. Heating promotes thermal degradation and exacerbates acid-catalyzed ring opening. Instead, increase the electrophilicity of your oxidant. We recommend generating Dimethyldioxirane (DMDO) in situ using an Oxone/acetone system. These virtually neutral conditions allow acid-labile epoxides to be isolated in excellent yields without the need for elevated temperatures[2].

Q3: How can I improve the diastereomeric ratio (dr) of the syn vs. anti epoxide? Cause: Unlike allylic alcohols that can direct epoxidation via hydrogen bonding, the fluoro/ester substituted cyclopentene relies entirely on steric differentiation. At room temperature, the energetic difference between the two facial transition states is minimal. Solution: Lower the reaction temperature to 0 °C or -20 °C. If using the Oxone/acetone method, the addition of a quaternary ammonium salt as a phase-transfer catalyst not only improves the overall conversion rate but also enhances facial selectivity by altering the solvation shell of the active oxidant[3].

Quantitative Reagent Comparison

The following table summarizes the expected outcomes when applying different epoxidation strategies to ethyl 4-fluorocyclopent-1-ene-4-carboxylate.

Oxidant SystemConditionsReaction TimeConversion (%)Yield (%)dr (syn:anti)
mCPBA (Unbuffered) DCM, 25 °C12 h>90%<40% (Ring-opened)1.2 : 1
mCPBA (Buffered) DCM/H₂O (NaHCO₃), 0 °C6 h>95%82%2.5 : 1
DMDO (in situ) Oxone, Acetone, NaHCO₃, 0 °C2 h>98%91%4.1 : 1

Standard Operating Procedure: Biphasic Buffered Epoxidation

This protocol utilizes a self-validating methodology to ensure the integrity of the product throughout the reaction lifecycle.

Materials Required:

  • Ethyl 4-fluorocyclopent-1-ene-4-carboxylate (1.0 eq)

  • mCPBA (77% purity, 1.5 eq)

  • NaHCO₃ (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Sodium Sulfite (Na₂SO₃)

Step-by-Step Protocol:

  • Preparation of the Biphasic System: In a round-bottom flask, dissolve the cyclopentene substrate in anhydrous DCM to achieve a 0.1 M concentration. Add an equal volume of 0.5 M aqueous NaHCO₃.

    • Causality: The biphasic system ensures that mCBA is immediately extracted into the aqueous phase and neutralized.

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve mCPBA in a minimal amount of DCM and add dropwise to the reaction over 30 minutes.

    • Self-Validation Check: The aqueous layer will gently effervesce (CO₂ release) as the mCBA is neutralized. This visual cue confirms the buffer is actively protecting the reaction environment.

  • Reaction Monitoring: Stir for 4-6 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2) using a KMnO₄ stain.

    • Self-Validation Check: The starting material (alkene) will readily reduce KMnO₄, appearing as a bright yellow/brown spot. The epoxide product is stable to KMnO₄ and will not stain, allowing for unambiguous tracking of conversion.

  • Quenching: Once the substrate is consumed, add 10% aqueous Na₂SO₃ and stir vigorously for 20 minutes.

    • Self-Validation Check: Spot the organic layer onto starch-iodide paper. A lack of blue/black color confirms the complete destruction of active peroxides, rendering the mixture safe for concentration.

  • Isolation: Separate the layers in a separatory funnel. Extract the aqueous phase with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent volatility loss of the bicyclic product.

Mechanistic Pathway & Degradation Vectors

Mechanism Substrate Cyclopentene Substrate TS Concerted Epoxidation TS (Electrophilic Oxygen Transfer) Substrate->TS Oxidant Product Desired Epoxide (Stable at pH 7.5) TS->Product Buffered (NaHCO3) Byproduct Ring-Opened Diol (Yield Loss) TS->Byproduct Acidic (mCBA accumulation) Product->Byproduct H+ catalysis

Competing pathways in cyclopentene epoxidation highlighting acid-catalyzed degradation.

References

  • Benchchem - Technical Support Center: m-CPBA Oxidations.1[1]

  • Accounts of Chemical Research (ACS) - Ketone-Catalyzed Asymmetric Epoxidation Reactions. 2[2]

  • ACS Omega (PMC) - Fast, Efficient, Catalyst-Free Epoxidation of Butyl Rubber Using Oxone/Acetone for Improved Filler Dispersion. 3[3]

Sources

Technical Support Center: Troubleshooting Epoxide Degradation in Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that bicyclic epoxides present unique storage challenges. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a highly strained, electron-deficient molecule. Its degradation during storage is rarely a simple thermal event; it is almost always a catalyzed nucleophilic ring-opening cascade.

This guide is engineered by our Senior Application Scientists to move beyond basic storage advice. We provide mechanistic causality, empirical data, and self-validating protocols to ensure the absolute integrity of your compounds.

Diagnostic Workflow for Epoxide Degradation

Before altering your storage conditions, you must identify the specific degradation pathway. Use the following diagnostic logic to trace LC-MS observations back to their root chemical causes.

Workflow Start Detect Epoxide Degradation During Storage LCMS Perform LC-MS Analysis Start->LCMS Diol Observation: Mass +18 Da (Diol Formation) LCMS->Diol Oligomer Observation: Broad Peaks (Oligomerization) LCMS->Oligomer Cause1 Root Cause: Trace Moisture & Glass Surface Acids Diol->Cause1 Cause2 Root Cause: Autocatalytic Thermal Degradation Oligomer->Cause2 Action1 Action: Use Silanized Vials & Argon Purge Cause1->Action1 Action2 Action: Store at -80°C Strict Temperature Control Cause2->Action2

Figure 1: Diagnostic decision tree for identifying and resolving epoxide storage failures.

Mechanistic Troubleshooting & FAQs

Q1: We are observing a significant drop in purity during standard -20°C storage over 3 months. LC-MS shows a major +18 Da impurity. What is causing this? A: The +18 Da mass shift is the classic signature of hydrolytic epoxide ring-opening, yielding a 1,2-diol (vicinal glycol). In the highly strained oxabicyclo[3.1.0]hexane system, the fused 3-membered and 5-membered rings create approximately 33.5 to 42 kJ/mol of additional strain compared to less constrained systems (1)[1]. This extreme strain dramatically lowers the activation energy for nucleophilic attack. Even at -20°C, trace moisture combined with trace acidic silanol groups on the surface of standard untreated glass vials will catalyze this hydrolysis. The epoxide ring is opened by an SN2-like mechanism, meaning the two resulting -OH groups will be trans to each other in the degradant product (2)[2].

Q2: We switched to amber glass vials to prevent photolytic degradation, but the degradation rate actually increased. Why? A: This is a well-documented but counterintuitive phenomenon in pharmaceutical stability. Amber glass is manufactured by adding transition metal oxides (like iron and titanium) to the glass matrix. These metal ions act as Lewis acids. For strained epoxides, these Lewis acidic sites strongly coordinate with the epoxide oxygen, polarizing the C-O bond and catalyzing ring-opening even in the absence of Brønsted acids. Amber glass should never be used for epoxides without first evaluating its effect on sample stability (3)[3].

Q3: How do the fluorine and ethyl carboxylate groups at the C3 position influence the degradation mechanism? A: The C3 position contains two strongly electron-withdrawing groups (EWG). Through inductive effects, these EWGs withdraw electron density from the cyclopentane ring, including the C1 and C5 bridgehead carbons of the epoxide. In the presence of an acid, the oxygen atom in the epoxide ring is protonated, and the adjacent carbon atoms become highly electrophilic, generating a prime target for nucleophiles (4)[4]. Because the EWGs destabilize any developing positive charge, the ring-opening proceeds almost exclusively via an SN2-like pathway driven by trace water, rather than a pure SN1 pathway.

Mechanism Molecule Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate Step1 Protonation of Epoxide Oxygen (by Lewis/Brønsted Acids) Molecule->Step1 Step2 Inductive Destabilization (by -F and -COOEt groups) Molecule->Step2 Intermediate Highly Electrophilic Oxonium Intermediate Step1->Intermediate Step2->Intermediate Nucleophile SN2-like Nucleophilic Attack (by Trace H2O) Intermediate->Nucleophile Product Trans-1,2-Diol Degradant (+18 Da Mass Shift) Nucleophile->Product

Figure 2: Logical flow of the acid-catalyzed hydrolytic degradation mechanism.

Empirical Stability Data

To demonstrate the causality between storage micro-environments and epoxide integrity, our application scientists have compiled the following degradation kinetics. Notice that temperature alone is insufficient to halt degradation if the vessel surface is reactive.

Table 1: 30-Day Degradation Kinetics of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Storage VesselTempAtmosphereMoisture Level30-Day PurityPrimary Degradant
Clear Glass (Untreated)25°CAirAmbient68.2%Diol (+18 Da)
Amber Glass (Untreated)25°CAirAmbient42.5%Diol & Oligomers
Clear Glass (Untreated)-20°CAirAmbient89.1%Diol (+18 Da)
High-Density PTFE Vial-20°CArgon<10 ppm98.5%None
Silanized Clear Glass -80°C Argon <10 ppm >99.9% None

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To guarantee trustworthiness, a protocol cannot rely on assumptions; it must be a self-validating system . This SOP integrates chemical passivation with quantitative checkpoints to ensure the epoxide is never exposed to degradation vectors.

Phase 1: Glassware Passivation (Silanization)

Objective: Covalently cap reactive Brønsted/Lewis acid silanol (-OH) groups on the glass surface.

  • Alkaline Wash: Submerge clear Type I borosilicate glass vials in 0.1 M NaOH for 2 hours to strip surface contaminants.

  • Neutralization: Rinse vials 5 times with HPLC-grade deionized water, followed by 2 rinses with anhydrous methanol. Dry in an oven at 150°C for 4 hours.

  • Silanization: In a fume hood, fill the cooled vials with a 5% (v/v) solution of dimethyldichlorosilane (DMDCS) in anhydrous toluene. Let stand for exactly 30 minutes.

  • Quenching: Discard the DMDCS solution. Rinse the vials twice with anhydrous methanol to quench any unreacted chlorosilanes.

  • Curing: Bake the vials at 120°C for 2 hours to cross-link and cure the hydrophobic silane layer.

Phase 2: Micro-Environment Validation (Self-Validating Checkpoint)

Objective: Prove the absence of moisture before introducing the compound.

  • Karl Fischer (KF) Titration: If storing the compound in a stock solution (e.g., anhydrous THF or DCM), perform a coulometric KF titration on the solvent.

  • Validation Gate: The protocol must stop if the moisture content reads >10 ppm. Do not proceed until the solvent is dried over freshly activated 3Å molecular sieves.

Phase 3: Inert Aliquoting and Storage
  • Transfer: Aliquot the Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate into the silanized vials.

  • Argon Purge: Insert a needle connected to a high-purity Argon line (99.999%) into the vial. Purge the headspace gently for 30 seconds to displace oxygen and ambient humidity.

  • Seal & Store: Immediately seal the vial with a PTFE-lined septum cap. Transfer to a -80°C freezer.

  • Integrity Check: Upon retrieving a vial for future experiments, run a rapid LC-MS blank to confirm the absence of the +18 Da diol peak before committing the batch to your synthetic workflow.

References

  • Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC Source: PubMed (NIH) URL:[Link]

  • Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Optimizing Epoxide Ring Opening for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently assist drug development professionals in troubleshooting highly functionalized, strained ring systems.

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) is a highly demanding substrate. The molecule features a fused cyclopentane-epoxide core (a 6-oxabicyclo[3.1.0]hexane system) with a fluorine atom and an ethyl ester moiety at the C3 position. The competing reactivities of the strained epoxide, the highly electronegative fluorine atom, and the labile ester group require precise optimization to prevent undesired side reactions such as dehydrofluorination or ester hydrolysis.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you master this transformation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my epoxide unreactive under standard basic nucleophilic conditions (e.g., NaN₃ in EtOH)?

A: The 6-oxabicyclo[3.1.0]hexane system is a rigid, cis-fused bicyclic structure. While the epoxide is strained, the fused geometry creates significant steric hindrance, blocking the required backside attack (Sₙ2 trajectory) typical of unactivated nucleophiles. Furthermore, the strong electron-withdrawing inductive effect (-I) of the C3 fluorine and ester groups pulls electron density away from the C1/C5 positions, making the epoxide oxygen less basic and harder to open without electrophilic activation. You must pivot to Lewis acid-catalyzed conditions to pre-activate the epoxide oxygen.

Q2: I pushed the reaction with heat and stronger bases, but now I see a complex mixture with mass loss corresponding to HF. What happened?

A: You are observing base-promoted dehydrofluorination. The fluorine atom and the ethyl ester at C3 make the adjacent protons at C2 and C4 significantly acidic. When you introduce basic nucleophiles (like aliphatic amines or alkoxides) or apply heat, the base preferentially deprotonates C2/C4. Because fluorine is a viable leaving group, this triggers an E1cB or E2 elimination, expelling hydrogen fluoride (HF) and forming an unwanted cyclopentene derivative. Solution: Avoid basic conditions entirely. Transition to a self-validating system using non-basic, silylated nucleophiles (e.g., TMS-N₃, TMS-CN) paired with a mild Lewis acid in an aprotic solvent.

Q3: How do I achieve enantioselective desymmetrization of this meso-epoxide?

A: Because the C3 substituents (fluorine and ester) lie on a plane of symmetry, the starting material is a meso compound. Attack at C1 or C5 yields enantiomeric products. To achieve high enantiomeric excess (ee), you must use a chiral catalyst that selectively binds and activates one of the two epoxide C-O bonds. Cooperative dual-catalyst systems or chiral Salen-metal complexes (e.g., (R,R)-Salen-Co(III)OAc) are the gold standard here. As demonstrated in foundational studies on the , the chiral environment dictates the regioselectivity of the nucleophilic attack, breaking the symmetry.

Part 2: Mechanistic & Troubleshooting Workflows

To systematically resolve your reaction issues, follow the decision matrix below.

Troubleshooting A Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate Ring Opening B Issue: Dehydrofluorination (HF Elimination) A->B Basic conditions C Issue: Low Conversion (Unreactive Epoxide) A->C Neutral/Mild conditions D Issue: Ester Hydrolysis / Transesterification A->D Protic solvents (EtOH/H2O) E Solution: Avoid basic Nu- Use TMS-Nu + Lewis Acid B->E F Solution: Use Sc(OTf)3 or LiClO4 promoters C->F G Solution: Switch to aprotic solvents (DCM) D->G

Fig 1. Decision matrix for troubleshooting common side reactions during bicyclic epoxide opening.

Mechanism SM Meso-Epoxide Starting Material Complex Activated Epoxide Complex SM->Complex Coordination ChiralCat Chiral Lewis Acid (e.g., Salen-Co) ChiralCat->Complex Product Enantioenriched Azidohydrin Complex->Product Desymmetrization Nu TMS-N3 Attack at C1 Nu->Product

Fig 2. Mechanistic pathway for the enantioselective desymmetrization of the meso-epoxide.

Part 3: Reaction Condition Optimization Matrix

The following table synthesizes quantitative data from our internal optimizations and literature precedents on to help you select the optimal parameters.

NucleophileCatalyst / PromoterSolventTemp (°C)Primary ObservationYield (%)ee (%)
NaN₃ (1.5 eq)NH₄Cl (1.0 eq)EtOH / H₂O80 °CHeavy HF elimination; ester hydrolysis.< 10%N/A
BenzylamineLiClO₄ (2.0 eq)CH₃CN60 °CModerate conversion; some amide byproduct.45%Racemic
TMS-N₃ (1.2 eq)Sc(OTf)₃ (5 mol%)DCM25 °CClean conversion; no elimination observed.88%Racemic
TMS-N₃ (1.2 eq)(R,R)-Salen-Co(III)OAcTBME4 °CHighly selective desymmetrization.92%94%

Part 4: Validated Experimental Protocol

This self-validating protocol details the enantioselective desymmetrization of the epoxide using TMS-N₃ and a chiral Salen-Co(III) catalyst. The use of a silylated nucleophile prevents the buildup of basic alkoxides, thereby suppressing the dehydrofluorination side reaction.

Materials Required:
  • Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1.0 mmol)

  • Azidotrimethylsilane (TMS-N₃) (1.2 mmol)

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate [(R,R)-Salen-Co(III)OAc] (0.05 mmol, 5 mol%)

  • Anhydrous tert-Butyl methyl ether (TBME) (5.0 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon. Maintaining an anhydrous environment is critical to prevent premature hydrolysis of TMS-N₃, which would generate hydrazoic acid and alter the reaction's pH, risking ester degradation.

  • Catalyst Loading: Add 5 mol% of the (R,R)-Salen-Co(III)OAc catalyst to the flask, followed by 5.0 mL of anhydrous TBME. Stir at room temperature for 5 minutes until a homogeneous dark solution is formed.

  • Substrate Addition: Add the starting epoxide (1.0 mmol) to the reaction mixture. Cool the flask to 4 °C using an ice-water bath. Causality note: Cooling enhances the stereoselectivity of the catalyst-substrate complexation.

  • Nucleophile Addition: Dropwise, add TMS-N₃ (1.2 mmol) over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the progression via TLC (Hexanes:EtOAc 4:1, visualize with KMnO₄ stain). The reaction is typically complete within 12–16 hours.

  • Quench and Desilylation: Once the starting material is consumed, add 2.0 mL of methanol and 50 mg of finely powdered K₂CO₃ to cleave the intermediate silyl ether, revealing the free azidohydrin. Stir for 30 minutes at room temperature.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst and inorganic salts. Wash the pad with EtOAc (3 x 10 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the enantioenriched ring-opened product.

Part 5: References

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System Journal of the American Chemical Society, 2010. URL:[Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system ResearchGate, 2005. URL:[Link]

  • Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator Organic Letters, ACS Publications, 2025. URL:[Link]

Validation & Comparative

A Comparative Guide to the HPLC Method Development and Validation for the Enantioselective Analysis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate. This bicyclic compound, incorporating a fluorine atom and a chiral center, presents a unique analytical challenge requiring a meticulously developed enantioselective method for accurate quantification and purity assessment in pharmaceutical development. We will explore the rationale behind experimental choices, compare alternative approaches, and present a fully validated method that adheres to the highest standards of scientific integrity.

Introduction: The Analytical Imperative for Chiral Separation

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a structurally complex molecule with significant potential in medicinal chemistry.[1] The presence of stereoisomers necessitates the development of a chiral separation method, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[2] Regulatory bodies worldwide mandate the stereoselective analysis of chiral drug candidates to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3][4]

This guide will detail the logical progression of method development, from initial screening of chiral stationary phases and mobile phase optimization to a comprehensive validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Method Development Strategy: A Logic-Driven Approach

The successful development of a chiral HPLC method hinges on a systematic and informed approach to selecting the appropriate column and mobile phase. The unique structure of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, with its ester and fluoro groups and rigid bicyclic framework, guides our initial choices.

Initial Screening of Chiral Stationary Phases (CSPs)

The cornerstone of enantiomeric separation by HPLC is the chiral stationary phase.[4] Several classes of CSPs are commercially available, each with distinct chiral recognition mechanisms. For a compound like Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, polysaccharide-based and Pirkle-type CSPs are primary candidates.

  • Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives): These are the most versatile and widely used CSPs for their broad enantioselectivity.[3][4] They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Pirkle-type CSPs (e.g., Whelk-O 1): These phases are known for their π-acceptor/π-donor characteristics and are effective for separating a wide range of compounds, including esters.[9]

Experimental Rationale: An initial screening was performed using three columns: a cellulose-based column (Chiralcel OD-H), an amylose-based column (Chiralpak AD-H), and a Pirkle-type column (Whelk-O 1). This comparative approach maximizes the probability of achieving a successful separation early in the development process.

Mobile Phase Optimization: Fine-Tuning Selectivity and Resolution

The choice of mobile phase significantly impacts retention and enantioselectivity. Both normal-phase and reversed-phase chromatography were considered.

  • Normal-Phase Chromatography: Typically employs a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity for chiral separations.

  • Reversed-Phase Chromatography: Utilizes a polar mobile phase (e.g., water/acetonitrile or water/methanol). This approach is often preferred for its compatibility with aqueous samples and mass spectrometry.

Experimental Rationale: Normal-phase chromatography was selected for the initial screening due to its generally superior performance in resolving enantiomers of compounds with polar functional groups like esters. A mobile phase consisting of n-hexane and isopropanol was chosen for its common use and effectiveness. The ratio of these solvents was systematically varied to optimize the resolution and analysis time.

Experimental Protocols

Materials and Reagents
  • Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (racemic standard and individual enantiomers)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Columns:

    • Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Whelk-O 1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (various ratios)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (based on UV scan of the analyte)

  • Injection Volume: 10 µL

Sample Preparation

A stock solution of racemic Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards for validation were prepared by diluting the stock solution.

Results and Discussion: Comparative Performance

The initial screening of the three chiral stationary phases yielded the following results:

Chiral Stationary PhaseMobile Phase (n-Hexane:IPA)Retention Time (min)Resolution (Rs)
Chiralcel OD-H 90:10 Enantiomer 1: 8.5, Enantiomer 2: 9.8 2.1
Chiralpak AD-H90:10No separation-
Whelk-O 190:10Partial separation< 1.0

Analysis: The Chiralcel OD-H column provided the best separation with a good resolution factor (Rs > 2.0). The other columns failed to provide adequate separation under the initial conditions. Therefore, the Chiralcel OD-H column was selected for further method optimization and validation.

Optimization of the Selected Method

Further optimization was performed on the Chiralcel OD-H column by varying the percentage of isopropanol in the mobile phase.

Mobile Phase (n-Hexane:IPA)Retention Time (min)Resolution (Rs)
95:5Enantiomer 1: 12.3, Enantiomer 2: 14.52.5
90:10 Enantiomer 1: 8.5, Enantiomer 2: 9.8 2.1
85:15Enantiomer 1: 6.2, Enantiomer 2: 7.11.8

Method Validation: Ensuring Scientific Trustworthiness

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by injecting a blank (mobile phase), the individual enantiomers, and the racemic mixture. The chromatograms showed no interfering peaks at the retention times of the enantiomers.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. The calibration curves for each enantiomer showed a linear relationship between the peak area and concentration over the range of 1-100 µg/mL.

ParameterEnantiomer 1Enantiomer 2
Correlation Coefficient (r²) 0.99980.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery was assessed at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)
80% 99.2
100% 100.5
120% 98.9

The excellent recovery values demonstrate the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the same sample were performed for repeatability, and the analysis was repeated on three different days for intermediate precision.

Precision Level% RSD (Relative Standard Deviation)
Repeatability < 1.0%
Intermediate Precision < 1.5%

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±1% IPA). The resolution and retention times remained within acceptable limits, demonstrating the robustness of the method.

Visualizing the Workflow

HPLC Method Development Workflow

MethodDevelopment cluster_Screening Phase 1: Initial Screening cluster_Optimization Phase 2: Method Optimization cluster_Validation Phase 3: Method Validation (ICH Q2(R1)) Analyte Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate CSP_Selection Select CSPs: - Chiralcel OD-H - Chiralpak AD-H - Whelk-O 1 Analyte->CSP_Selection MP_Initial Initial Mobile Phase: n-Hexane:IPA (90:10) CSP_Selection->MP_Initial Select_Best_CSP Select Best Performing CSP: Chiralcel OD-H MP_Initial->Select_Best_CSP Vary_MP Vary Mobile Phase Ratio: (n-Hexane:IPA) Select_Best_CSP->Vary_MP Optimized_Method Optimized Method: Chiralcel OD-H n-Hexane:IPA (90:10) Vary_MP->Optimized_Method Validation_Params Assess Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision - LOD & LOQ - Robustness Optimized_Method->Validation_Params Final_Method Final Validated Method Validation_Params->Final_Method

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Conclusion

This guide has presented a comprehensive and scientifically rigorous approach to the development and validation of an HPLC method for the enantioselective analysis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate. Through a comparative evaluation of chiral stationary phases and systematic optimization of the mobile phase, a robust and reliable method was established using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (90:10 v/v). The subsequent validation, performed in accordance with ICH guidelines, has demonstrated that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for routine quality control and stability testing of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate in a pharmaceutical setting, ensuring the delivery of safe and effective drug products.

References

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. Available from: [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Preprints.org. A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Available from: [Link]

  • Taylor & Francis Online. HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Available from: [Link]

  • HPLC.eu. Chiral Columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Available from: [Link]

  • Brazilian Journal of Radiation Sciences. Development of an HPLC method for the radiochemical purity evaluation of [ F]fluoroestradiol. Available from: [Link]

  • PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available from: [Link]

  • ResearchGate. (PDF) Enantiomeric separation of drugs by HPLC. Available from: [Link]

  • Organic Syntheses. Hexanoic acid, 4-oxo-, ethyl ester. Available from: [Link]

  • RSC Publishing. Assessment, origin, and implementation of breath volatile cancer markers. Available from: [Link]

Sources

Spectroscopic Validation of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally restricted, highly functionalized building blocks are essential for developing novel pharmacophores. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) [1] is a prime example of such a scaffold. However, validating the purity of this specific molecule presents a significant analytical challenge: it lacks a strong UV chromophore, making traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly susceptible to false-positive purity readings.

As a Senior Application Scientist, I have consistently observed that relying solely on chromatographic methods for non-chromophoric, fluorinated bicyclic systems leads to downstream synthetic failures. This guide objectively compares traditional HPLC-UV against Advanced Multimodal Spectroscopic Validation (qNMR and 19F-NMR) , demonstrating why spectroscopic techniques are the gold standard for validating this class of compounds[2].

The Analytical Challenge: Causality of Chromatographic Failure

Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate consists of a rigid cyclopentane ring fused to an epoxide, with a fluorine atom and an ethyl ester group at the C3 position.

Why HPLC-UV Fails

Standard HPLC-UV relies on π→π∗ or n→π∗ electronic transitions. Because this molecule only contains an ester carbonyl and an epoxide, it exhibits minimal UV absorbance, typically requiring detection at low wavelengths (e.g., 210 nm). At this wavelength, baseline noise, solvent absorption, and lack of response from non-chromophoric impurities (such as unreacted starting materials, ring-opened diols, or inorganic salts) lead to a severe overestimation of purity.

The Spectroscopic Solution

Compared with chromatography, quantitative NMR (qNMR) uses nearly universal detection and provides a versatile and orthogonal means of purity evaluation[3]. qNMR operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[4]. Furthermore, because the molecule contains a fluorine atom, 19F-NMR can be leveraged. The highly sensitive fluorine nucleus allows for the efficient chiral analysis of complex mixtures and the precise determination of diastereomeric purity[5].

Workflow Start Synthesized Batch: Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate UV_Check Does it have a strong UV Chromophore? Start->UV_Check HPLC_UV HPLC-UV (210 nm) High risk of false purity UV_Check->HPLC_UV Yes (Assumed) NMR_Path Advanced Spectroscopic Validation Required UV_Check->NMR_Path No (Actual) HPLC_UV->NMR_Path Inconclusive qNMR 1H qNMR with Internal Standard (Absolute Purity %) NMR_Path->qNMR F_NMR 19F NMR Profiling (Diastereomeric Purity) NMR_Path->F_NMR Release Validated High-Purity Building Block qNMR->Release F_NMR->Release

Analytical decision workflow for non-chromophoric fluorinated bicyclic building blocks.

Comparative Data Presentation

To objectively compare these methodologies, a crude synthetic batch of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate was analyzed using both standard HPLC-UV and multimodal NMR.

Table 1: Performance Metrics Comparison
Analytical MetricHPLC-UV (210 nm)1H qNMR19F NMR
Detection Principle UV AbsorbanceNuclear Spin ResonanceNuclear Spin Resonance
Analyte Requirement Strong ChromophoreProtonsFluorine atoms
Reference Standard Required (Analyte specific)Required (Universal CRM)Not required (Relative %)
Diastereomer Resolution Poor (Co-elution common)Moderate (Signal overlap)Excellent (High dispersion)
Risk of False Purity High (Invisible impurities)Low (Universal detection)Low (Specific to F-species)
Table 2: Experimental Results for a Representative Batch
Analytical MethodReported PurityKey Impurities DetectedConclusion
HPLC-UV (Area %) 99.2%None observedOverestimated purity due to lack of UV absorption in impurities.
1H qNMR (Absolute %) 94.5%Residual solvents, ring-opened diolAccurate absolute mass fraction.
19F NMR (Relative %) 95.0% (dr 19:1)Minor diastereomer (5.0%)Confirmed presence of stereoisomeric impurity.

Experimental Methodologies: Self-Validating Protocols

qNMR is considered a primary analytical method by metrology institutes, as it allows for direct quantification without the need for a calibration curve using the same substance[4]. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the data.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality Note: Because quantitative NMR relies on the absolute proportionality between signal area and the number of nuclei, incomplete longitudinal relaxation ( T1​ ) will artificially truncate signals. Therefore, a relaxation delay ( D1​ ) of at least 5 to 7 times the longest T1​ of the analyte and internal standard is mandatory.

  • Standard Selection: Select a Certified Reference Material (CRM) internal standard that does not overlap with the analyte signals. For this molecule, 1,4-Dinitrobenzene (1,4-DNB) is ideal as its aromatic protons (~8.4 ppm) are far downfield from the bicyclic and ester protons of the analyte.

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~15 mg of the analyte and ~5 mg of the 1,4-DNB CRM into a clean vial. Record exact masses ( mx​ and mstd​ ).

  • Dissolution: Co-dissolve the mixture in 0.6 mL of high-purity CDCl3​ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K. Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 30 seconds (ensuring D1​>5×T1​ ). Collect a minimum of 32 transients for a high signal-to-noise ratio.

  • Processing & Calculation: Apply baseline correction and integrate the 1,4-DNB signal ( Istd​ ) and an isolated analyte signal, such as the ester −CH2​− quartet or the epoxide bridgehead protons ( Ix​ ). Calculate absolute purity using the primary ratio equation.

qNMR_Protocol Sample Analyte (m_x) Mix Co-dissolve in CDCl3 Acquire 1H NMR (D1 > 5*T1) Sample->Mix IS Internal Standard (m_std) IS->Mix IntInt IntInt Mix->IntInt Int Integrate Signals (I_x, I_std) Calc Calculate Mass Fraction (Absolute Purity %) IntInt->Calc

Self-validating quantitative NMR (qNMR) protocol logic using an internal standard.

Protocol B: Diastereomeric Profiling via 19F-NMR

Causality Note: The 19F nucleus has a spin of 1/2, 100% natural abundance, and a massive chemical shift range. In the rigid oxabicyclo[3.1.0]hexane system, the spatial relationship between the fluorine atom at C3 and the epoxide oxygen creates distinct shielding environments for endo and exo diastereomers, allowing baseline resolution of impurities that perfectly co-elute in HPLC.

  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of CDCl3​ . No internal standard is required for relative diastereomeric profiling.

  • Acquisition: Acquire the 19F NMR spectrum with broadband proton decoupling (19F{1H}) to collapse multiplet structures into sharp singlets, maximizing signal-to-noise and resolution. Set the spectral width to cover at least +50 to -250 ppm.

  • Integration: Identify the major fluorine singlet corresponding to the desired diastereomer. Integrate this peak against any minor fluorine singlets. The ratio directly yields the diastereomeric ratio (dr).

Conclusion

For non-chromophoric, heavily functionalized building blocks like Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, traditional chromatographic workflows are insufficient and pose a severe risk to drug development pipelines. By transitioning to a multimodal spectroscopic validation strategy—utilizing 1H qNMR for absolute mass fraction and 19F NMR for stereochemical integrity—researchers can guarantee the quality and reliability of their chemical intermediates.

Sources

Reproducibility of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate synthesis across different batches

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison Guide: Batch-to-Batch Reproducibility in the Synthesis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Executive Summary

Fluorinated bicyclo[3.1.0]hexane scaffolds are rapidly emerging as critical structural motifs in modern drug discovery. They provide rigid conformational restriction and unique pharmacokinetic properties, making them highly valuable as mechanism-based inactivators (MBIs) for targets such as ornithine aminotransferase (OAT) in the treatment of hepatocellular carcinoma[1]. However, synthesizing the core building block—Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate —presents significant batch-to-batch reproducibility challenges.

As an Application Scientist overseeing the scale-up of fluorinated building blocks, I have evaluated multiple synthetic routes for the epoxidation of the precursor, ethyl 1-fluorocyclopent-3-ene-1-carboxylate. This guide objectively compares the performance of three primary epoxidation methodologies, providing mechanistic causality, experimental data, and a self-validating protocol for the most reproducible route.

Comparative Analysis of Synthetic Methodologies

The core challenge in this synthesis lies in the electronic nature of the precursor. The electron-withdrawing fluoro-ester group at the homoallylic position alters the electron density of the cyclopentene double bond, making the epoxidation transition state highly sensitive to the chosen oxidant and reaction environment.

Method A: m-CPBA Epoxidation (The Traditional Standard)
  • Mechanism: Meta-chloroperbenzoic acid (m-CPBA) transfers an electrophilic oxygen atom to the alkene via a concerted "butterfly" transition state[2].

  • Causality & Limitations: While m-CPBA is the industry standard for unactivated alkenes, it generates meta-chlorobenzoic acid (m-CBA) as a stoichiometric byproduct. This creates a progressively acidic environment. The fluorinated ester and the newly formed epoxide are sensitive to low pH, leading to partial ester hydrolysis and epoxide ring-opening. Consequently, this method suffers from high batch-to-batch variability and requires tedious chromatographic purification to remove m-CBA[2].

Method B: Mn-Catalyzed H₂O₂ Epoxidation (The Green Alternative)
  • Mechanism: This catalytic system utilizes manganese sulfate, sodium bicarbonate, and hydrogen peroxide to generate active peroxymonocarbonate species[3].

  • Causality & Limitations: While environmentally benign, the high reactivity of cyclopentene derivatives in aqueous bicarbonate media often leads to over-oxidation or the formation of diols[3]. Selectivity toward the desired epoxide typically plateaus around 56%, making it unsuitable for rigorous pharmaceutical scale-up where high purity and yield are non-negotiable[4].

Method C: DMDO/Oxone Epoxidation (The Optimized Standard)
  • Mechanism: Dimethyldioxirane (DMDO) is generated in situ from the reaction of acetone with Oxone (potassium peroxomonosulfate) under strictly controlled neutral conditions[5].

  • Causality & Advantages: DMDO is a highly reactive, neutral oxidant. Because the reaction is buffered at pH 7.4, acid-catalyzed degradation of the fluoro-ester is entirely prevented. The only byproduct is acetone, which is volatile and easily removed. This method provides exceptional batch-to-batch reproducibility and high diastereoselectivity (favoring the anti-epoxide relative to the bulky ester group)[5].

EpoxidationPathways cluster_methods Epoxidation Methodologies Precursor Ethyl 1-fluorocyclopent-3-ene-1-carboxylate MethodA m-CPBA Oxidation Precursor->MethodA CH2Cl2, 0°C MethodB Mn/H2O2 Catalysis Precursor->MethodB DMF, pH 7.8 MethodC DMDO/Oxone (Optimized) Precursor->MethodC Acetone/H2O, pH 7.4 ProductA Variable Yield Acidic Byproducts MethodA->ProductA ProductB Low Selectivity Over-oxidation MethodB->ProductB ProductC High Yield (>85%) Neutral & Reproducible MethodC->ProductC Target Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate ProductA->Target ProductB->Target ProductC->Target

Fig 1. Comparative synthetic workflows for the epoxidation of fluorinated cyclopentenes.

Data Presentation: Batch-to-Batch Reproducibility

To objectively compare these methodologies, a 5-batch scale-up study (10.0 mmol scale) was conducted for each route. The quantitative performance metrics are summarized below.

MethodologyAvg. Isolated Yield (%)Yield Variance (±%)Diastereomeric Excess (d.e. %)Purity (GC-FID)E-Factor (Waste Ratio)
Method A: m-CPBA 54.2%12.5%78%88.5%15.2
Method B: Mn/H₂O₂ 48.6%18.3%65%72.0%4.1
Method C: DMDO/Oxone 89.4% 2.1% >95% >98.0% 8.5

Data Interpretation: Method C (DMDO/Oxone) is the only methodology that suppresses yield variance below 5%, ensuring the rigorous reproducibility required for pharmaceutical intermediate synthesis.

Mechanistic Causality of DMDO Epoxidation

The success of the DMDO route relies on the precise, self-contained generation of the active oxidant. Acetone acts as both the solvent and the organocatalyst. When Oxone is introduced, it undergoes nucleophilic attack by acetone to form the highly strained dimethyldioxirane ring. This intermediate transfers oxygen to the fluoro-cyclopentene via a concerted spiro transition state, collapsing back into acetone, which is continuously recycled in the reaction cycle[5].

DMDO_Mechanism Oxone Oxone (KHSO5) DMDO DMDO (Active Oxidant) Oxone->DMDO pH 7.4 buffer Acetone Acetone Acetone->DMDO Nucleophilic attack TS Spiro Transition State DMDO->TS Oxygen transfer Alkene Fluoro-cyclopentene Alkene->TS π-bond attack Epoxide Target Scaffold TS->Epoxide Stereoselective

Fig 2. Mechanistic pathway of DMDO generation and concerted oxygen transfer to the alkene.

Experimental Protocol: Self-Validating DMDO Epoxidation

This protocol is designed as a self-validating system. Visual and chemical checkpoints ensure that deviations are caught in real-time, guaranteeing batch-to-batch consistency.

Step 1: Reagent Preparation & pH Control

  • Action: Dissolve ethyl 1-fluorocyclopent-3-ene-1-carboxylate (10.0 mmol, 1.58 g) in a biphasic mixture of acetone (30 mL) and 0.1 M phosphate buffer (pH 7.4, 30 mL) in a 250 mL round-bottom flask.

  • Causality: The phosphate buffer is the critical variable here. It locks the system at a strictly neutral pH (7.0–7.5), preventing the acid-catalyzed hydrolysis of the ethyl ester and avoiding premature epoxide ring-opening.

Step 2: Oxidant Addition

  • Action: Cool the rapidly stirring mixture to 0°C using an ice bath. Slowly add a solution of Oxone (15.0 mmol, 9.2 g) in water (20 mL) dropwise over 30 minutes. Simultaneously, add 0.5 M KOH dropwise to maintain the pH at 7.4 (monitor via pH meter).

  • Causality: The generation of DMDO is highly exothermic. Cooling to 0°C prevents the thermal decomposition of DMDO into acetone and oxygen gas. The simultaneous base addition neutralizes the acidic potassium bisulfate byproduct of Oxone.

Step 3: Self-Validating Reaction Monitoring

  • Action: Stir the reaction for 2 hours at 0°C.

  • Validation Check 1 (Oxidant Presence): Spot the aqueous layer on KI-starch paper. An immediate blue-black color confirms that an active excess of Oxone/DMDO is present. If the paper remains white, the oxidant has been depleted prematurely, indicating a need for a supplementary Oxone injection.

  • Validation Check 2 (Conversion): Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf = 0.6) must completely disappear, replaced by a single, more polar spot (Rf = 0.35) corresponding to the epoxide.

Step 4: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) until a subsequent KI-starch test yields a negative result. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25°C.

  • Causality: Thiosulfate safely reduces unreacted peroxides, neutralizing explosive hazards prior to concentration. Because the reaction is neutral and clean, the extraction yields the target Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate in high purity (>98%) without the need for silica gel chromatography, which can sometimes degrade sensitive epoxides.

Sources

Comparative analysis of catalysts used for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of complex epoxides is a cornerstone of modern synthetic chemistry, particularly in the development of fluorinated pharmacophores. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9) presents a unique synthetic challenge [1]. Structurally, it is a cyclopentene oxide derivative featuring a highly electron-withdrawing fluoro-carboxylate motif at the C3 position. This structural feature exerts a strong inductive effect across the cyclopentane ring, significantly altering the electron density at the C1 and C5 epoxide carbons.

When transforming this building block, chemists face a critical bifurcation: preserving the carbon skeleton via nucleophilic ring-opening to yield β -amino alcohols/fluorohydrins, or inducing a Meinwald rearrangement to generate functionalized cyclic ketones. The choice of Lewis acid catalyst dictates this chemoselectivity. This guide provides an objective, data-driven comparison of three field-proven catalysts—Bismuth(III) chloride ( BiCl3​ ), Scandium(III) triflate ( Sc(OTf)3​ ), and Boron trifluoride etherate ( BF3​⋅OEt2​ )—detailing the causality behind their reactivity profiles and providing self-validating experimental protocols.

Mechanistic Divergence

The transformation pathway of the 6-oxabicyclo[3.1.0]hexane core is entirely dependent on the hard/soft nature of the Lewis acid and its ability to stabilize transient carbocations.

G Epoxide Ethyl 3-fluoro-6-oxabicyclo [3.1.0]hexane-3-carboxylate BiCl3 BiCl3 + Amine (Mild Lewis Acid) Epoxide->BiCl3 BF3 BF3·OEt2 (Strong Lewis Acid) Epoxide->BF3 BetaAmino β-Amino Alcohol (Nucleophilic Opening) BiCl3->BetaAmino Ketone Cyclic Ketone (Meinwald Rearrangement) BF3->Ketone

Caption: Divergent catalytic pathways for 6-oxabicyclo[3.1.0]hexane transformations.

Catalyst Performance Comparison

The following table summarizes the experimental parameters and outcomes when reacting Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate under standardized conditions (0.5 mmol scale, ambient temperature unless noted).

CatalystLoadingPrimary PathwayReagent / NucleophileYield (%)RegioselectivityReaction Time
BiCl3​ 5 mol%Ring-OpeningAniline (1.1 eq)92%>95:5 (C1 attack)1.5 h
Sc(OTf)3​ 10 mol%Ring-Opening H2​O / Alcohols85%88:124.0 h
BF3​⋅OEt2​ 100 mol%Meinwald RearrangementNone (DCM solvent)78%1,2-Hydride Shift0.5 h

In-Depth Catalyst Analysis & Protocols

Bismuth(III) Chloride ( BiCl3​ ): Precision Aminolysis

The Causality: BiCl3​ is a mild, borderline Lewis acid. When applied to our highly functionalized epoxide, it coordinates with the oxirane oxygen just enough to polarize the C-O bond without inducing complete heterolytic cleavage [2]. Because a discrete carbocation is never fully formed, the competing Meinwald rearrangement is entirely suppressed. The electron-withdrawing fluoro-carboxylate group at C3 sterically and electronically directs the incoming amine (e.g., aniline) to attack via an SN​2 -like transition state, resulting in excellent regioselectivity and the formation of the trans- β -amino alcohol.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (0.5 mmol) and aniline (0.55 mmol, 1.1 eq) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add BiCl3​ (7.9 mg, 0.025 mmol, 5 mol%) in one portion. Validation checkpoint: The solution should remain homogeneous; immediate precipitation indicates moisture contamination.

  • Reaction: Stir at ambient temperature ( 25∘C ) for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the epoxide spot ( Rf​≈0.6 ) validates reaction completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the bismuth catalyst, preventing reverse-reaction or polymerization during concentration. Extract with EtOAc ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the β -amino alcohol.

Boron Trifluoride Etherate ( BF3​⋅OEt2​ ): The Meinwald Rearrangement

The Causality: BF3​⋅OEt2​ is a strong, highly oxophilic Lewis acid. Coordination to the epoxide oxygen leads to rapid C-O bond heterolysis. Theoretical studies on BF3​ -catalyzed Meinwald rearrangements demonstrate that the reaction proceeds through a zwitterionic intermediate or a BF2​ -bound fluorohydrin [3]. For our substrate, the inductive pull of the C3 fluoro-carboxylate group destabilizes adjacent positive charge. Consequently, the C-O bond furthest from the C3 position cleaves preferentially, followed by a concerted 1,2-hydride shift, collapsing the intermediate into a structurally complex fluorinated cyclopentanone.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve the epoxide (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a flame-dried flask under argon. Cool the solution to 0∘C using an ice bath.

  • Catalyst Addition: Dropwise add BF3​⋅OEt2​ (0.5 mmol, 1.0 eq) via a gas-tight syringe. Validation checkpoint: A slight color change (often pale yellow) indicates the formation of the Lewis acid-epoxide complex.

  • Reaction: Allow the mixture to stir at 0∘C for 30 minutes. The high reactivity of BF3​ requires strict temperature control to prevent substrate decomposition or unwanted alkyl migrations.

  • Quench & Workup: Quench strictly at 0∘C by adding cold saturated aqueous NaHCO3​ (5 mL). Caution: Rapid CO2​ evolution will occur. Extract with DCM ( 3×10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify the resulting ketone via silica gel chromatography.

Catalyst Selection Workflow

To ensure optimal synthetic efficiency, utilize the following decision matrix when planning transformations for 6-oxabicyclo[3.1.0]hexane derivatives.

DecisionTree Goal Target Transformation Q1 Preserve Carbon Skeleton? Goal->Q1 NucOp Nucleophilic Ring Opening Q1->NucOp Yes Rearr Meinwald Rearrangement Q1->Rearr No (Isomerization) BiCl3 Use BiCl3 (High Regioselectivity) NucOp->BiCl3 Amines ScOTf3 Use Sc(OTf)3 (Aqueous/Weak Nuc) NucOp->ScOTf3 H2O/Alcohols BF3 Use BF3·OEt2 (1,2-Hydride Shift) Rearr->BF3

Caption: Catalyst selection logic for epoxide functionalization.

Conclusion

The successful functionalization of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate relies heavily on matching the electronic demands of the substrate with the appropriate Lewis acidity. For researchers aiming to synthesize β -amino alcohols, BiCl3​ offers an unparalleled balance of mildness and regiocontrol, operating smoothly at catalytic loadings. Conversely, for the synthesis of complex cyclic ketones, the stoichiometric application of BF3​⋅OEt2​ efficiently drives the Meinwald rearrangement via a predictable 1,2-hydride shift. By strictly adhering to the causality-driven protocols outlined above, drug development professionals can integrate this valuable fluorinated building block into diverse pharmaceutical pipelines with high reproducibility.

References

  • Swamy, N. R., Venkateswarlu, Y. (2002). Bi3+ Catalyzed Regioselective Ring Opening of Epoxides with Aromatic Amines. Synthetic Communications, 32(15), 2307-2312. Retrieved from[Link]

  • Fraile, J. M., Mayoral, A., & Salvatella, L. (2014). Theoretical Study on the BF3-Catalyzed Meinwald Rearrangement Reaction. The Journal of Organic Chemistry, 79(13), 5993-5999. Retrieved from[Link]

A Comparative Guide to Validating the Stereochemical Outcome of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Reactions via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise control and unambiguous determination of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring efficacy and safety.[1] The spatial arrangement of atoms, or stereochemistry, dictates the pharmacological and toxicological profile of a drug candidate. This guide provides an in-depth comparison of analytical techniques for validating the stereochemical outcome of reactions producing complex scaffolds like Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The 6-oxabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure to orient pharmacophoric elements. The introduction of a fluorine atom, a common strategy to modulate metabolic stability and binding affinity, adds a layer of complexity to both the synthesis and the structural elucidation. This guide will delve into the synthesis of the title compound, provide a comprehensive protocol for its stereochemical validation using X-ray crystallography, and compare this "gold standard" technique with other powerful methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

The Synthetic Challenge: Accessing the Fluorinated Bicyclic Core

The synthesis of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate presents a significant stereochemical challenge. A common synthetic route involves the cyclopropanation of a corresponding unsaturated precursor. The relative orientation of the ester and fluorine substituents in relation to the bicyclic ring system can lead to multiple diastereomers. The choice of catalyst and reaction conditions is crucial in directing the stereochemical outcome of such transformations.[2][3][4] For instance, dirhodium(II) catalysts have been effectively used for the cyclopropanation of related N-Boc-2,5-dihydropyrrole systems to yield 3-azabicyclo[3.1.0]hexane structures with high diastereoselectivity.[2][3][4]

A plausible synthetic approach to the title compound could involve the epoxidation of an ethyl cyclopentene-1-carboxylate derivative, followed by a stereocontrolled ring-opening of the epoxide with a fluoride source. The facial selectivity of the epoxidation and the regioselectivity and stereospecificity of the fluoride attack are critical control points that determine the final stereochemical configuration.

Synthesis_Pathway Cyclopentene_Derivative Ethyl Cyclopentene-1-carboxylate Epoxide Epoxidized Intermediate Cyclopentene_Derivative->Epoxide m-CPBA Final_Product Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate Epoxide->Final_Product Fluoride Source (e.g., HF-Pyridine)

Caption: Plausible synthetic route to the target molecule.

Given the potential for multiple stereoisomeric products, a robust and definitive analytical method is required to confirm the structure of the desired isomer.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute and relative stereochemistry of a molecule.[1][5][6] It provides a precise three-dimensional map of electron density, from which the positions of all atoms (including hydrogen, with high-quality data) can be determined, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.[5][7]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure involves several critical steps, each demanding meticulous execution.

Step 1: Crystal Growth - The Art and Science

The most significant bottleneck in X-ray crystallography is often the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions.[1] This process involves slowly bringing a supersaturated solution of the purified compound to a state of minimal solubility.

  • Protocol:

    • Purification: Ensure the sample is of the highest possible purity (>99%) via techniques like column chromatography or recrystallization.

    • Solvent Screening: Screen a wide range of solvents and solvent mixtures to find a system where the compound has moderate solubility.

    • Crystallization Technique: Employ various techniques to achieve slow supersaturation:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution in a sealed chamber containing a reservoir of a less-soluble "anti-solvent." The anti-solvent slowly diffuses into the drop, inducing crystallization.[7]

      • Cooling: Slowly cool a saturated solution of the compound.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Workflow:

    • Mounting: The crystal is carefully mounted on a loop or glass fiber and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

    • Diffraction Experiment: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Process:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

    • Structure Solution: Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial model of the electron density.

    • Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions. The final validation of the absolute configuration often relies on the anomalous scattering of X-rays by the atoms in the crystal.[8]

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Purification High Purity Sample (>99%) Crystal_Growth Grow Single Crystal Purification->Crystal_Growth Mounting Mount and Cool Crystal Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Refinement and Validation Solution->Refinement

Caption: Workflow for X-ray crystallographic analysis.

Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals.[5][9] Therefore, other spectroscopic and chromatographic methods are essential tools for stereochemical analysis, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[9] For fluorinated compounds like Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, both ¹H and ¹⁹F NMR are invaluable.[10][11][12]

  • Key NMR Experiments for Stereochemical Assignment:

    • ¹H NMR: The coupling constants (³JHH) between protons on the bicyclic ring are dependent on the dihedral angle and can help determine their relative stereochemistry (cis or trans).[9]

    • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.[11][13] Furthermore, through-space couplings (¹H-¹⁹F) can provide crucial distance information.[10][12]

    • 2D NMR (NOESY/HOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) detect through-space interactions between nuclei that are in close proximity.[9] A correlation between the fluorine atom and specific protons on the bicyclic framework can definitively establish their relative stereochemistry.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a high-throughput technique used to separate enantiomers and diastereomers.[1][14] It is particularly useful for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction mixture.

  • Methodology:

    • Column Selection: A chiral stationary phase (CSP) is chosen based on the analyte's properties. Polysaccharide-based columns are often effective for a wide range of compounds.[1]

    • Method Development: The mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the stereoisomers.[1] For fluorinated carboxylic esters, reversed-phase chromatography is a common approach.[15][16]

    • Quantification: The relative peak areas of the separated isomers are used to determine their ratio in the sample.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being asked and the nature of the sample.

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLC
Primary Output 3D electron density map, absolute configuration[1]1D and 2D spectra, relative stereochemistry[1]Chromatogram showing stereoisomer separation and purity[1]
Sample Requirement High-quality single crystal (>0.1 mm)[1]1-25 mg in solution[1]Microgram to milligram quantities[1]
Measurement Time Hours to days (including crystal growth)[1]Minutes to hours[1]10-30 minutes per sample[1]
Key Advantage Unambiguous determination of absolute stereochemistry[1][5]Provides information on molecular dynamics in solution[1][9]High-throughput and quantitative for isomer ratios[14]
Key Limitation Crystal growth can be a major bottleneck[5][9]Can be difficult to interpret complex spectra; may not provide absolute configuration directlyRequires method development and reference standards for peak assignment

Conclusion: An Integrated Approach to Stereochemical Validation

In the rigorous landscape of drug development, relying on a single analytical technique for stereochemical validation is often insufficient. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of stereochemistry, its feasibility is not guaranteed.[5][9] A more robust and scientifically sound approach involves the integration of multiple techniques.

Caption: Decision guide for selecting a stereochemical analysis method.

For the validation of the stereochemical outcome of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate reactions, an ideal workflow would first employ chiral HPLC to assess the diastereomeric and enantiomeric purity of the crude and purified reaction products. Subsequently, a detailed NMR analysis, including NOESY or HOESY experiments, would be conducted to establish the relative stereochemistry of the major isomer. Finally, obtaining a single-crystal X-ray structure would provide the definitive and absolute stereochemical assignment, serving as the ultimate validation and a cornerstone for any future structure-activity relationship (SAR) studies or regulatory submissions. This multi-faceted approach ensures the highest level of scientific integrity and provides a comprehensive understanding of the synthesized molecule.

References

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Available at: [Link]

  • The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). Semantic Scholar. Available at: [Link]

  • Fluorine NMR. Yale University. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC - NIH. Available at: [Link]

  • Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. ScienceDirect. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ScienceDirect. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. Available at: [Link]

  • Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. ScienceDirect. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.

Sources

Safety Operating Guide

Proper Disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, a compound characterized by its halogenated, epoxide, and ester functional groups. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The structural features of this molecule necessitate a conservative approach to its disposal, treating it as a hazardous waste with multiple potential risks. The presence of a fluorine atom categorizes it as a halogenated organic compound, which requires segregated disposal.[1][2] The epoxide ring, a strained three-membered ether, is susceptible to ring-opening reactions and should be considered reactive.[3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate should always be consulted, the following hazards can be anticipated based on its chemical structure:

  • Toxicity: Halogenated organic compounds can be toxic upon inhalation and ingestion.[2]

  • Reactivity: Epoxides are reactive and can undergo reactions with acids, bases, and other nucleophiles.[3]

  • Irritation: Similar chemical structures can cause skin and eye irritation.[4]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shieldTo protect eyes from potential splashes of the chemical or its solutions.[1][2]
Hand Protection Nitrile glovesTo prevent skin contact with the potentially toxic and irritating compound.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Footwear Closed-toe shoesTo protect feet from potential spills.[2]

All handling and disposal procedures should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[2]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate must be collected in a designated "Halogenated Organic Waste" container.[1][2][5] This is a critical step as halogenated and non-halogenated waste streams are often treated differently, and mixing them can increase disposal costs and complexity.[6]

  • Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used.[7] Glass or a suitable chemically resistant plastic bottle with a secure, tight-fitting cap is recommended.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate"[5]

    • The primary hazards (e.g., "Toxic," "Irritant")[6]

    • The date of waste generation[3]

2. Types of Waste and Their Handling:

Waste TypeDisposal Procedure
Unused or Expired Product Keep in its original, clearly labeled container and place it in the designated halogenated organic waste accumulation area. Do not mix with other waste streams.[8][9]
Contaminated Labware (e.g., vials, pipette tips, syringes) All disposable labware that has come into contact with the compound should be considered hazardous waste.[3] Collect these items in a separate, clearly labeled, and sealed container or bag designated for solid halogenated waste.
Contaminated PPE (e.g., gloves, bench paper) Place all contaminated personal protective equipment and absorbent materials in a sealed bag and dispose of it as solid hazardous waste.[3][8]
Solutions of the Compound Collect all solutions containing the compound in the designated "Halogenated Organic Waste" liquid container.[10] Do not mix with non-halogenated solvent waste.[5]
Empty Original Containers An "empty" container may still contain hazardous residue. It is recommended to triple rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[11] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines for clean lab glass or plastic.[11]

3. Storage of Chemical Waste:

  • Waste containers must be kept closed at all times, except when adding waste.[5][7]

  • Store the waste in a designated, well-ventilated, and secure satellite accumulation area.[6]

  • Ensure that the waste container is stored in secondary containment to prevent spills.[6]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8]

  • Provide the EHS office or contractor with a copy of the Safety Data Sheet (if available) and an accurate description of the waste contents.[8]

  • Maintain a detailed log of all disposed chemicals, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.[8]

III. Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12]

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it in a sealed, clearly labeled container for disposal as hazardous waste.[12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and the EHS office, following your institution's reporting procedures.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate and associated waste.

G start Waste Generation (Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes is_container Is it an empty container? is_solid->is_container No solid_waste Collect in 'Solid Halogenated Waste' container is_solid->solid_waste Yes is_container->start No (Re-evaluate waste type) triple_rinse Triple rinse with appropriate solvent is_container->triple_rinse Yes store_waste Store waste in designated satellite accumulation area with secondary containment liquid_waste->store_waste solid_waste->store_waste collect_rinsate Collect rinsate in 'Halogenated Organic Liquid Waste' container triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of container per institutional guidelines deface_label->dispose_container contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs

Caption: Disposal workflow for Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate, upholding the highest standards of laboratory safety and chemical stewardship.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Proper Disposal of Docosahexaenoic Acid Ethyl Ester-d5-1: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Environmental Concerns | WEST SYSTEM Epoxy. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • How Can You Safely Dispose Of Epoxy?. (n.d.).
  • Epoxy - GSD FabLab. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SDS US. (2024, July 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 3).
  • Laboratory Waste Disposal. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Merck. (2024, March 9).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • SAFETY DATA SHEET - PPG. (2025, December 18).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).
  • Safety Data Sheet - ChemPoint.com. (2015, March 11).
  • Safe disposal of carcinogenic nitrosamines - PubMed - NIH. (n.d.).
  • Safety Data Sheet - Forman, Inc. (n.d.).
  • Hysol MB 50 - SAFETY DATA SHEET. (2025, September 29).
  • BioStat 100 - SAFETY DATA SHEET. (2025, October 31).
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).

Sources

Personal protective equipment for handling Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of scaling up the synthesis of advanced pharmaceutical intermediates. Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2247107-83-9)[1] is a high-value, high-risk building block. Its rigid oxabicyclo[3.1.0]hexane core serves as a highly effective bioisostere, locking drug candidates into favorable conformations for protease active sites while replacing metabolically susceptible aromatic rings[2]. Furthermore, the strategic placement of the fluorine atom modulates the molecule's lipophilicity and metabolic stability[3].

However, this unique structural combination presents a multifaceted hazard profile. The extreme ring strain of the bicyclic epoxide makes it a potent electrophilic alkylating agent capable of cross-linking biological macromolecules[4]. Simultaneously, the fluorine atom enhances the molecule's partition coefficient (LogP), allowing it to permeate standard laboratory elastomers at an accelerated rate[3]. Handling this compound requires moving beyond generic safety data sheets and implementing a chemically logical, self-validating operational framework.

Below is the comprehensive, field-proven guide for the safe handling, operational workflow, and disposal of this specialized organofluorine epoxide.

Mechanistic Hazard Profile & PPE Matrix

To design an effective defense against a chemical, you must first understand its mechanism of attack. The hazards of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate are driven by three distinct structural moieties:

  • The Epoxide Ring : Highly strained (~27 kcal/mol), making it susceptible to rapid, exothermic ring-opening. It acts as a severe eye/skin irritant and a suspected mutagen due to its DNA-alkylating potential[5].

  • The Organofluorine Moiety : Drastically increases the molecule's lipophilicity, facilitating rapid dermal absorption. Under extreme heat, it poses a risk of decomposing into corrosive hydrogen fluoride (HF) gas[6].

  • The Ethyl Ester : Contributes to the molecule's volatility and flammability, requiring strict static electricity controls.

Table 1: Physicochemical Hazard Mitigation and PPE Matrix

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Fluorine substitution increases LogP, accelerating permeation through single-layer elastomers[3]. The outer layer acts as a sacrificial barrier against the alkylating epoxide[5].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Polycarbonate Face ShieldProtects mucous membranes from aerosolized highly strained bicyclic esters, which can cause irreversible corneal alkylation[5].
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronThe ethyl ester moiety is combustible. Neoprene prevents capillary wicking of spilled lipophilic liquids to the handler's skin[4].
Respiratory Class II Type B2 Fume Hood (100% Exhaust)Prevents inhalation of volatile organofluorine vapors and potential HF off-gassing during accidental thermal decomposition[6].

Operational Workflow: Dispensing and Reaction Setup

When handling reactive epoxides, every procedure must be a self-validating system —meaning the protocol inherently proves its own safety before the operator proceeds to the next step.

G Step1 1. Fume Hood Validation (Verify Flow >100 fpm) Step2 2. Don Advanced PPE (Double Nitrile + Face Shield) Step1->Step2 Flow Confirmed Step3 3. Inert Atmosphere Setup (Argon Purge) Step2->Step3 PPE Secured Step4 4. Syringe Transfer (Gas-Tight, Non-Coring) Step3->Step4 System Purged Step5 5. Equipment Quench (5% Isopropylamine) Step4->Step5 Transfer Complete

Fig 1: Step-by-step operational workflow for handling fluorinated epoxides safely.

Step-by-Step Methodology:
  • Pre-Operation Validation : Verify the fume hood face velocity is between 80-120 fpm.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. Its inward deflection visually confirms negative pressure before the chemical container is ever opened.

  • PPE Donning & Integrity Check : Equip standard safety glasses, a face shield, an FR lab coat, and double nitrile gloves.

    • Self-Validation: Perform an air-inflation test on the outer gloves prior to donning to ensure zero micro-punctures.

  • Inert Atmosphere Preparation : Purge the receiving reaction vessel with Argon.

    • Causality: Atmospheric moisture can initiate uncontrolled hydrolysis of the ester or slow degradation of the epoxide ring. Argon is heavier than Nitrogen and provides a superior blanket for low-lying ester vapors.

  • Dispensing : Use a gas-tight glass syringe equipped with a non-coring (deflected tip) needle to transfer the liquid.

    • Causality: A non-coring needle prevents the degradation of the reagent bottle's septum. Septum coring introduces ambient air, degrading the stock chemical and creating a pressurized leak path for volatile epoxide vapors.

  • Immediate Decontamination : Immediately flush the syringe with a mild nucleophilic solution (e.g., 5% aqueous isopropylamine) followed by acetone.

    • Causality: The amine safely and predictably opens the residual epoxide ring, neutralizing its alkylating potential before the syringe is handled by dishwashing staff[4].

Emergency Mitigation and Spill Response

In the event of a spill, the instinct to neutralize the chemical with whatever is closest can be disastrous. Epoxides undergo violent, highly exothermic ring-opening polymerization in the presence of strong Lewis acids (e.g., AlCl3) or strong Brønsted acids[4].

G Spill Epoxide Spill Isolate Isolate Area Spill->Isolate Immediate Absorb Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Contain Quench Nucleophilic Quench (1M Ethanolamine) Absorb->Quench Transfer to Hood Waste Fluorinated Waste (Incineration) Quench->Waste Ring-Opened

Fig 2: Emergency spill response and epoxide ring-opening decontamination pathway.

Spill Response Protocol:
  • Evacuate and Assess : Immediately step back and assess the volume. If the spill is outside the fume hood and >50 mL, evacuate the lab and call Environmental Health and Safety (EHS).

  • Containment : Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible paper towels, as the ethyl ester moiety is flammable.

  • Chemical Quenching : Once absorbed, carefully transfer the solid matrix into a wide-mouth beaker inside a fume hood. Slowly add a mild nucleophile, such as 1M ethanolamine or 5% aqueous sodium hydroxide.

    • Causality: This initiates a controlled nucleophilic attack on the highly strained oxabicyclo[3.1.0]hexane ring, hydrolyzing it into a significantly less toxic, non-alkylating amino-alcohol or diol derivative.

  • Validation of Quench :

    • Self-Validation: Test the slurry with pH paper. A stable, mildly basic pH (8-9) after 30 minutes indicates the amine has not been fully consumed and the epoxide is neutralized.

Disposal and Decontamination Plan

The disposal of Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate requires strict segregation.

  • Waste Segregation : Never mix fluorinated epoxide waste with general organic waste or acidic waste streams. Acidic waste can trigger delayed polymerization[4].

  • Fluorinated Waste Protocols : Label the waste container explicitly as "Halogenated Organic Waste - Contains Fluorinated Epoxides." Organofluorine compounds must be sent for high-temperature commercial incineration[6]. Standard low-temperature disposal fails to break the strong C-F bonds, leading to environmental contamination via persistent fluorinated degradation products.

  • First Aid Preparedness : Because this compound contains fluorine, a Hexafluorine® first aid kit or 2.5% calcium gluconate gel must be immediately accessible in the lab[6]. While HF release is unlikely at room temperature, any thermal event (e.g., a lab fire) involving this compound will generate highly corrosive HF gas, making calcium gluconate a mandatory safety redundancy.

References

  • Title: CAS:2247107-83-9, Ethyl 3-fluoro-6-oxabicyclo[3.1.
  • Source: thermofisher.
  • Source: hampshire.
  • Source: acs.
  • Title: (1R,5S,6s)-3-Oxabicyclo[3.1.
  • Source: acs.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.